| Food Source | This compound Content | Key Details & Variability |
|---|---|---|
| Table Olives | 55.57 - 65.93 mg/100 g FW [1] | Content varies significantly by olive variety (e.g., 'Cellina di Nardò' has very high content) and processing method (Greek-style, Spanish-style, etc.) [2] [3]. |
| Extra Virgin Olive Oil | 0.77 mg/100 g FW (average) [1] | Quality is crucial; EVOO has the highest content. Values range from 0.01 to 3.47 mg/100 g. Refined oils have much lower levels [2] [1]. |
| Wine | 0.21 - 0.61 mg/100 ml [1] | Red wine generally contains higher levels (avg 0.53 mg/100ml) than white wine (avg 0.21 mg/100ml) [1]. |
For researchers, the accurate quantification of this compound in food matrices is critical. The following workflow outlines a validated methodology for its extraction and analysis from olive leaves, which can be adapted for other plant materials [4].
Key Analytical Protocols:
This compound's primary health benefits are linked to its potent antioxidant and anti-inflammatory activities, mediated through specific cellular signaling pathways. Its ortho-dihydroxy (catechol) structure is key to its efficacy as a radical scavenger and metal chelator [3] [5] [6].
The European Food Safety Authority (EFSA) recommends a daily intake of 5 mg of this compound to obtain its beneficial effect on LDL oxidation, a key factor in cardiovascular protection [2] [5] [7]. Achieving this through diet alone is possible with regular consumption of olive oil and olives, but bioavailability varies significantly based on the food matrix, with higher absorption observed when consumed with virgin olive oil compared to yogurt or other vehicles [2].
Chemical Properties and Natural Sources this compound (3,4-dihydroxyphenylethanol; HT) is a potent natural phenolic compound predominantly found in olive trees (Olea europaea L.) and their derivatives, particularly extra virgin olive oil (EVOO) and table olives. Chemically characterized as (HO)₂C₆H₃CH₂CH₂OH, HT possesses a catecholic structure (ortho-dihydroxy benzene ring) that confers exceptional redox properties and free radical-scavenging capacity. This molecular configuration makes it one of the most powerful natural antioxidants known, second only to gallic acid in demonstrated antioxidant potency. HT exists in multiple forms throughout olive processing: as free this compound, acetylated derivatives (hydroxytyrosyl acetate), or esterified within complex secoiridoid derivatives like oleuropein and oleacein. These precursor compounds undergo enzymatic and chemical hydrolysis during olive ripening and oil production, progressively releasing bioactive HT [1] [2] [3].
Endogenous Formation and Regulatory Status Beyond direct dietary intake, HT can also be synthesized endogenously in humans from dopamine metabolism, with ethanol consumption notably increasing this endogenous production. The European Food Safety Authority (EFSA) has formally approved a health claim stating that daily consumption of 5 mg of HT and its derivatives within olive oil protects LDL particles from oxidative damage. However, this claim is exclusively tied to HT consumption within the EVOO matrix, creating significant limitations for nutraceutical applications and functional foods containing isolated HT. This regulatory position reflects the crucial understanding that HT's bioavailability and biological effects are intrinsically modulated by its delivery matrix, metabolic fate, and the complex interplay between absorption, distribution, metabolism, and excretion (ADME) processes [1] [2] [4].
Comparative Matrix Influence The food matrix in which this compound is administered profoundly influences its absorption kinetics, metabolism, and ultimate bioavailability. Evidence consistently demonstrates that extra virgin olive oil represents the optimal delivery vehicle for HT, enhancing bioavailability through multiple mechanisms. The lipid-rich environment of EVOO promotes solubilization and intestinal uptake of HT and its secoiridoid precursors, while minor constituents may potentially exert synergistic effects that modulate metabolic pathways. Comparative pharmacokinetic studies reveal that HT bioavailability from EVOO is approximately 2.5-fold higher than from isolated aqueous preparations, underscoring the critical importance of matrix selection in formulation design [1] [2] [5].
Mechanisms of Matrix Effects The superiority of oily matrices, particularly EVOO, stems from multiple factors. The amphipathic nature of HT enables favorable partitioning at lipid-water interfaces, potentially facilitating micelle incorporation and enhancing intestinal absorption. Additionally, EVOO components may modulate enzymatic activity involved in HT presystemic metabolism, including sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) present in gastric and intestinal mucosa. This modulation can potentially increase the fraction of bioavailable parent compound. Furthermore, secoiridoid derivatives naturally present in EVOO undergo gradual hydrolysis throughout the digestive tract, creating a sustained release effect that prolongs HT absorption and potentially bypasses some first-pass metabolism [1] [2] [6].
Table 1: Impact of Food Matrix on this compound Pharmacokinetics in Human Studies
| Food Matrix | Dose (mg) | Tmax (min) | Cmax (ng/mL) | Relative Bioavailability | Key Metabolites |
|---|---|---|---|---|---|
| Extra Virgin Olive Oil [2] [5] | 5-15 | 30-60 | 3.8-5.5 | High (Reference) | HT-sulfate, HT-glucuronide, HvOH, DOPAC |
| Fortified Refined Olive Oil [5] | 5 | ~30 | ~3.5 | Moderate | HT-sulfate, HT-glucuronide |
| Grapeseed Oil [5] | 5 | ~30 | ~2.5 | Low-Moderate | HT-sulfate, HT-glucuronide |
| Aqueous Supplement [4] | 30.6-61.5 | 30 | 20-40* | Variable | HT-3-O-sulfate, DOPAC, HVA |
| Enteric-Coated Capsules (EVOO) [2] | 15 | 123 | 5.5 | Enhanced (2.5×) | HT-sulfate, glucuronide |
Note: Higher Cmax values for aqueous supplements reflect substantially higher administered doses; Tmax = time to maximum concentration; Cmax = maximum concentration; HvOH = homovanillyl alcohol; DOPAC = 3,4-dihydroxyphenylacetic acid; HVA = homovanillic acid
Absorption and Distribution Profile this compound demonstrates remarkably rapid absorption following oral administration, with peak plasma concentrations (Tmax) typically occurring within 30-60 minutes across most formulations. This rapid absorption profile indicates efficient gastrointestinal uptake, likely mediated through passive diffusion and possibly facilitated transport mechanisms. The free parent compound represents only a minor fraction of total circulating species, with extensive first-pass metabolism generating numerous phase II conjugates that dominate the plasma pharmacokinetic profile. Studies employing sensitive analytical methods with detection limits as low as 0.3 ng/mL have detected free HT in plasma within 15 minutes of ingestion, confirming its efficient absorption even at nutritional doses [1] [4] [7].
Dose Proportionality and Elimination Human pharmacokinetic studies generally demonstrate linear relationship between administered dose and systemic exposure (AUC) within nutritional and low supplemental ranges (approximately 5-60 mg). HT and its metabolites undergo rapid elimination, with plasma concentrations typically declining to near-baseline levels within 4-8 hours post-administration. The relatively short elimination half-life (approximately 2.5-4 hours) necessitates repeated dosing or sustained-release formulations to maintain therapeutic concentrations. Urinary excretion represents the primary elimination pathway, with studies reporting cumulative recovery of 5-40% of administered HT dose as parent compound and metabolites in urine within 24 hours, reflecting significant metabolism prior to elimination [1] [8] [4].
Table 2: Pharmacokinetic Parameters of this compound from Human Clinical Studies
| Study Population | Formulation | Dose (mg) | Tmax (min) | Cmax (ng/mL) | t½ (min) | AUC (min·ng/mL) | Primary Metabolites |
|---|---|---|---|---|---|---|---|
| Healthy Volunteers (n=20) [2] | Enteric-coated Capsules (EVOO) | 15 | 123 | 5.5 (free HT) | 150.5 | 495.8 | Sulfates, Glucuronides |
| Healthy Volunteers (n=12) [4] | Aqueous Supplement (IP-1) | 30.6 | 30 | ~20 (total) | NR | NR | HT-3-O-sulfate, DOPAC, HVA |
| Healthy Volunteers (n=12) [4] | Aqueous Supplement (IP-2) | 61.5 | 30 | ~40 (total) | NR | NR | HT-3-O-sulfate, DOPAC, HVA |
| Healthy Volunteers (n=10) [7] | Purified Aqueous Solution | ~175 (2.5 mg/kg) | 13 (HT) 16.7 (HvOH) | 125.4 (HT) 508.4 (HvOH) | NR | NR | HvOH |
| Healthy Volunteers [1] | EVOO (25 mL) | ~1.38 | 15 | 4.4 (free HT) | NR | NR | Sulfated Conjugates |
Note: NR = Not Reported; t½ = elimination half-life; AUC = area under the curve; IP = investigational product
Phase I and II Metabolism this compound undergoes extensive biotransformation through sequential phase I and phase II metabolic reactions. The initial phase I metabolism involves either oxidation via alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC), or methylation by catechol-O-methyltransferase (COMT) to generate homovanillyl alcohol (HvOH). The intermediate metabolite in the oxidation pathway, 3,4-dihydroxyphenylacetaldehyde (DOPAL), represents a highly reactive and potentially cytotoxic compound that is rapidly converted to DOPAC. Subsequent phase II conjugation reactions predominantly involve sulfation (catalyzed by sulfotransferases - SULTs) and glucuronidation (mediated by UDP-glucuronosyltransferases - UGTs), with sulfation representing the dominant pathway as evidenced by approximately 7-9-fold higher AUC values for sulfate conjugates compared to glucuronides [1] [8] [9].
Interindividual Variability and Gut Microbiota Role Substantial interindividual variability in HT metabolism has been observed in human studies, potentially reflecting genetic polymorphisms in enzymes such as SULTs, UGTs, and COMT. Additionally, emerging evidence highlights the gut microbiota as a significant contributor to HT biotransformation through various reactions including hydrolysis, decarboxylation, and dehydroxylation. The complex interplay between host metabolism and microbial biotransformation contributes to the variable metabolite profiles observed among individuals. Interestingly, sulfate conjugates of HT retain at least partial biological activity, particularly antioxidant capacity, suggesting that phase II metabolism does not completely inactivate the compound but rather modifies its distribution and potential target organ effects [1] [4].
Figure 1: Comprehensive Metabolic Pathways of this compound. HT undergoes complex phase I (oxidation, methylation) and phase II (conjugation) metabolism, with gut microbiota contributing to biotransformation. Key enzymes: ADH/ALDH = alcohol/aldehyde dehydrogenases; COMT = catechol-O-methyltransferase; SULTs = sulfotransferases; UGTs = UDP-glucuronosyltransferases.
Novel Delivery Systems To overcome limitations such as rapid metabolism and poor stability, researchers have developed advanced formulation strategies including emulsion-based systems, encapsulation technologies, and vesicular carriers. These approaches aim to protect HT from presystemic metabolism, enhance intestinal permeability, and create sustained-release profiles. Enteric-coated capsules containing HT delivered in EVOO have demonstrated significantly improved bioavailability (approximately 2.5-fold higher than conventional formulations) by protecting HT from gastric metabolism and ensuring targeted intestinal release. Similarly, phospholipid complexes, liposomal formulations, and nanoemulsions have shown promise in enhancing HT stability and absorption through various mechanisms including improved solubilization, lymphatic transport facilitation, and resistance to enzymatic degradation [1] [2].
Combination Approaches and Future Directions Emerging strategies explore combination formulations that incorporate metabolic inhibitors or synergistic compounds to enhance HT bioavailability. Additionally, chemical modification of HT to create more lipophilic derivatives (phenolipids) represents an innovative approach to improve membrane permeability and metabolic stability. The development of targeted delivery systems that preferentially direct HT to specific tissues or cellular compartments holds particular promise for maximizing therapeutic efficacy while minimizing systemic exposure and potential off-target effects. Future formulation development should consider the complex interplay between HT, the delivery matrix, and the gastrointestinal environment to optimize absorption kinetics and metabolic fate [1] [3].
Table 3: Advanced Formulation Strategies to Enhance this compound Bioavailability
| Formulation Approach | Mechanism of Action | Evidence | Potential Advantages |
|---|---|---|---|
| Enteric-Coated Capsules [2] | Bypasses gastric metabolism; Targeted intestinal release | 2.5× higher bioavailability in human study | Protection from gastric pH/enzymes; Improved stability |
| Oil-Based Vehicles (EVOO) [1] [5] | Enhanced solubilization; Lymphatic transport; Modulation of metabolism | Superior bioavailability vs aqueous matrices | Natural food matrix; EFSA health claim compatibility |
| Emulsion Systems [1] | Increased surface area; Improved solubility | Preclinical evidence | Dose reduction potential; Customizable release profiles |
| Vesicular Carriers (Liposomes) [1] | Protection from metabolism; Enhanced cellular uptake | In vitro and animal studies | Targeted delivery potential; Improved tissue distribution |
| Phenolipids (Lipophilic Derivatives) [1] | Increased membrane permeability; Metabolic stability | Experimental data | Altered distribution profile; Extended half-life |
Clinical Study Designs Human pharmacokinetic investigations of this compound typically employ randomized, controlled, crossover designs with appropriate washout periods (typically 4-7 days) to minimize carryover effects. Studies generally implement polyphenol-restricted diets for 3-4 days prior to and during investigation periods to reduce background interference from dietary sources. Blood sampling protocols typically collect serial samples at baseline, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration to adequately characterize absorption and elimination phases. Parallel urine collection over 0-6, 6-12, and 12-24 hour intervals provides complementary excretion data. Most studies administer HT in fasted conditions to minimize food effect variability, though some specifically investigate postprandial absorption [2] [4] [5].
Analytical Methods and Metabolite Characterization Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for HT and metabolite quantification in biological matrices, offering the requisite sensitivity (limit of quantification ~0.1-1 ng/mL) and specificity. Sample preparation typically involves enzymatic hydrolysis (using β-glucuronidase/sulfatase preparations) to distinguish conjugated and free forms, followed by solid-phase or liquid-liquid extraction. Metabolite identification employs accurate mass measurement and fragmentation pattern analysis against authentic standards when available. Comprehensive pharmacokinetic analysis includes non-compartmental modeling to determine key parameters: Cmax, Tmax, area under the curve (AUC), elimination half-life (t½), mean residence time (MRT), and clearance (CL/F) [2] [8] [4].
Hydroxytyrosol (HT), systematically named 4-(2-Hydroxyethyl)benzene-1,2-diol, is a simple phenolic compound belonging to the phenylethanoid class. Its molecular formula is C₈H₁₀O₃, with a molar mass of 154.165 g·mol⁻¹, appearing as a colorless solid that may turn beige during storage [1]. The compound's structure features a catechol group (ortho-dihydroxy benzene) and an ethanol side chain, making it amphipathic with solubility in both water and polar organic solvents [2]. This unique structure enables HT to effectively permeate cell membranes via passive diffusion mechanisms [3].
The ortho-dihydroxy conformation in HT's aromatic ring is primarily responsible for its exceptional antioxidant activity, allowing it to function as an efficient free radical scavenger and metal ion chelator [4]. When peroxide radicals invade cells, HT donates a hydrogen atom and forms a stable intramolecular hydrogen bond between its phenoxy and ortho-hydroxyl groups, effectively terminating oxidation chain reactions [2]. This molecular arrangement gives HT one of the highest known ORAC (Oxygen Radical Absorbance Capacity) values among natural antioxidants, surpassing even green tea and coenzyme Q10 in potency [5].
This compound occurs naturally in the olive tree (Olea europaea) and its products, primarily derived from the hydrolysis of oleuropein during olive maturation, storage, and processing [1] [2]. The table below summarizes HT concentrations across primary natural sources:
| Source Type | Specific Source | This compound Concentration | Notes |
|---|---|---|---|
| Olive Fruits | Unprocessed green olives | 4.3-116 mg/100g [1] | Varies with maturity |
| Unprocessed black olives | Up to 413.3 mg/100g [1] | Ripening increases HT content | |
| Processed table olives | 629.1 μg/g (average) [4] | Iron salts in processing can degrade HT [1] | |
| Olive Oil | Extra Virgin Olive Oil (EVOO) | 5.2 μg/g (average) [4] | 14.32 ± 3.01 mg/kg [5]; varies with processing |
| Refined virgin oil | 1.74 ± 0.84 mg/kg [5] | Lower due to refining process | |
| Other Sources | Wine | 2.1 μg/g (average) [4] | From alcoholic fermentation |
| Olive leaves | High in oleuropein [3] | Precursor to HT via hydrolysis | |
| Olive mill wastewater | Rich source [2] | 520-1720 mg/kg [2] |
HT is also present in trace amounts in wines and beers, formed during alcoholic fermentation through amino acid metabolism pathways [6] [2]. The estimated daily intake of HT within the Mediterranean diet ranges from 0.15 to 30 mg [1], with more precise estimates for EU populations ranging between 0.13-6.82 mg/day/person, with Greece showing the highest intake (6.82 mg/day) and Austria the lowest (0.13 mg/day) [4].
This compound biosynthesis in olives occurs primarily through tyrosine metabolism, with two interconnected pathways currently identified:
Figure 1: Dual biosynthetic pathways of this compound from tyrosine in olive trees. Pathway A proceeds through L-DOPA and dopamine, while Pathway B proceeds through tyramine and tyrosol. Enzymes involved include: PPO (Polyphenol Oxidase), TDC (Tyrosine Decarboxylase), DDC (DOPA Decarboxylase), CuAO (Copper Amine Oxidase), and ALDH (Acetaldehyde Dehydrogenase) [6] [7].
In Saccharomyces cerevisiae and other microorganisms, HT can be synthesized through both the Ehrlich pathway (from amino acid metabolism) and an alternative pathway where sugar metabolism serves as the primary precursor for aromatic higher alcohols [6]. Environmental factors significantly influence HT biosynthesis; for instance, low-temperature stress (0°C) on olive trees upregulates mRNA levels of PPO genes involved in HT biosynthesis and plant defense mechanisms [6].
This compound exhibits diverse biological activities with potential therapeutic applications:
Figure 2: Molecular mechanisms of this compound showing antioxidant, cardioprotective, anti-inflammatory, and anticancer pathways. HT activates the Nrf2/ARE pathway to induce antioxidant enzymes, protects LDL from oxidation, inhibits pro-inflammatory cytokines and NF-κB, and suppresses cancer proliferation while inducing apoptosis [8] [9] [5].
Various methods exist for obtaining this compound, each with advantages and limitations:
| Method Type | Specific Approach | Yield / Conversion | Advantages | Limitations |
|---|---|---|---|---|
| Plant Extraction | Olive leaves [2] | ~12 g/kg dry weight | Natural source, uses by-products | Seasonal availability, regional limitation |
| Olive mill wastewater [2] | 62% recovery rate | Utilizes waste product, ~140-278 g pure HT/1000 kg OOWW | Requires significant organic solvents | |
| Two-phase olive waste [3] | 4.5-5 kg/1000 kg raw material | Utilizes agricultural by-products | Low recovery, lengthy cycles | |
| Chemical Synthesis | From catechol [3] | 85% overall yield (3 steps) | Cost-effective starting material | Requires harmful solvents |
| From tyrosol [3] | 20-95% yield | Various approaches developed | Oxidative reactants not eco-friendly | |
| Biotechnological Synthesis | Whole-cell catalysis (C. glutamicum) [2] | 31.2 g/L, 98% conversion | High efficiency, environmentally friendly | Substrate cost (tyrosine) |
| De novo synthesis (E. coli) [2] | 9.87 g/L from glycerol | Uses inexpensive carbon sources | Non-GRAS host, regulatory considerations | |
| Enzymatic transformation [6] | Varies | Specificity, minimal by-products | Optimization needed |
Accurate quantification of this compound in different matrices requires specialized analytical approaches:
The European Food Safety Authority (EFSA) has approved health claims for this compound and its derivatives. The authorized claim states: "Olive oil polyphenols contribute to the protection of blood lipids from oxidative stress" [4] [1]. This claim can be used for olive oils containing at least 5 mg of HT and its derivatives per 20 g of olive oil [3] [1]. EFSA has evaluated HT as a novel food and established a no-observed-adverse-effect level (NOAEL) of 500 mg/kg/day [3] or 50 mg/kg body weight per day [1]. In the United States, HT is generally recognized as safe (GRAS) in processed foods at levels of 5 mg per serving [1].
Oleuropein and This compound are bioactive phenolic compounds primarily derived from the olive tree (Olea europaea L.). Oleuropein is the most abundant phenolic compound in olive leaves, reaching concentrations of 60-90 mg/g of dry matter, while this compound concentrations range from 0.78-136.48 mg/g depending on olive variety and processing methods [1]. These compounds have gained significant attention in pharmaceutical, cosmetic, and functional food applications due to their potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, antimicrobial, and cardioprotective effects [2] [3].
The conversion of oleuropein to this compound represents a crucial value-adding process in the utilization of olive processing wastes, particularly olive leaves which account for up to 10% of the total weight of processed olives [1]. This transformation not only enhances the biological activity of the resulting compounds but also contributes to a circular economy approach in olive cultivation and processing by converting agricultural waste into high-value bioactive ingredients [1] [4]. This technical guide comprehensively examines the current methodologies, experimental protocols, and mechanistic pathways for efficient oleuropein conversion to this compound.
Various technical approaches have been developed for the conversion of oleuropein to this compound, each with distinct advantages and limitations. The table below summarizes the key methodologies and their performance metrics:
Table 1: Comparison of Oleuropein to this compound Conversion Methods
| Method | Key Features | Conversion Yield | Time Requirements | Scale Potential |
|---|---|---|---|---|
| Lactic Acid Bacteria Fermentation | Eco-friendly, solvent-free, uses selected LAB strains with β-glucosidase activity | High (specific yields not quantified) | 3 days optimal fermentation | Industrial scale for agricultural waste valorization |
| Genetically Engineered E. coli | Dual metabolic pathway from tyrosine, optimized induction temperature | 82% from tyrosine or L-DOPA | 20+ hours incubation | 1L bioreactor demonstrated, scalable |
| Enzymatic Conversion with Nano-biocatalysts | β-glucosidase immobilized on porous carbon cuboids, enhanced stability | 2.4 g/L this compound | Not specified | High stability (240h operational life) |
| Chemical Hydrolysis | Acid-catalyzed hydrolysis, pH adjustment, liquid-liquid extraction | 60% w/w in final extract, 10-15 g/kg dry leaves | Not specified | Industrial scale demonstrated |
The microbial fermentation approaches leverage natural enzymatic activities of microorganisms, with lactic acid bacteria showing particular promise due to their β-glucosidase activity which directly cleaves the oleuropein molecule [1]. Specific strains including Fructilactobacillus sanfranciscensis B415, Lactiplantibacillus pentosus B506, and Lactiplantibacillus pentosus B307 have demonstrated exceptional conversion capabilities during a 28-day fermentation monitoring period, with optimal performance observed at just 3 days of fermentation [1].
Alternatively, enzymatic conversion utilizing immobilized β-glucosidases on novel nano-supports such as porous carbon cuboids (PCC) presents advantages in terms of catalyst reusability and thermal stability [5]. The covalent immobilization of enzymes on oxidized PCC (PCCox) creates robust nano-biocatalysts that maintain activity for up to 240 hours of repeated use, addressing previous limitations in operational stability that hindered industrial application [5].
For chemical hydrolysis approaches, the process typically involves acid-catalyzed hydrolysis using hydrochloric acid followed by pH adjustment and liquid-liquid extraction with ethyl acetate, yielding a final extract with approximately 60% w/w this compound content [4]. This method demonstrates the highest reported yield of 10-15 g of this compound per kg of dry olive leaves, making it particularly attractive for commercial-scale production despite potential environmental concerns regarding solvent use [4].
Strain Selection and Preparation:
β-glucosidase Activity Screening:
Olive Leaf Preparation and Fermentation:
Strain Construction and Preparation:
Bioreactor Setup and Conditions:
Support Preparation:
Enzyme Immobilization:
Bioconversion Process:
The conversion of oleuropein to this compound occurs through a series of enzymatic hydrolysis steps that cleave the complex oleuropein molecule into its simpler constituents. The following diagram illustrates this biochemical pathway:
Figure 1: Biochemical Pathway of Oleuropein Conversion to this compound
The conversion mechanism proceeds through two main enzymatic steps. Initially, β-glucosidases catalyze the hydrolysis of the glycosidic bond in oleuropein, resulting in the formation of an aglycone intermediate and glucose [1] [5]. Subsequently, this aglycone undergoes further hydrolysis by esterase enzymes, cleaving the ester bond to yield This compound and elenolic acid [7]. In microbial systems such as lactic acid bacteria, both enzymatic activities are naturally present, enabling complete conversion of oleuropein to this compound through this sequential mechanism [1].
In genetically engineered systems, an artificial biosynthetic pathway creates a dual metabolic route starting from tyrosine. This pathway leverages the dual specificity of tyrosinase (TYR) and aromatic acetaldehyde synthase (AAS) enzymes, combined with endogenous E. coli aldehyde reductase, to create parallel conversion routes from tyrosine to this compound [6]. The optimization of induction temperature to 18°C effectively doubles the this compound yield by enhancing enzyme stability and functionality during the critical production phase [6].
The experimental workflow for implementing these conversion methodologies typically follows a systematic process from raw material preparation to final product analysis, as illustrated below:
Figure 2: Experimental Workflow for this compound Production
Each conversion method presents distinct advantages and limitations for research and industrial applications. Microbial fermentation using lactic acid bacteria offers an eco-friendly approach that avoids chemical solvents and can utilize agricultural waste directly as substrate [1]. However, it requires careful strain selection and control of fermentation parameters. The genetically engineered E. coli system provides high yields and precise control over metabolic pathways but raises regulatory concerns for certain applications, particularly in food and pharmaceutical industries [6].
The enzymatic approach with immobilized β-glucosidases combines high specificity with excellent operational stability, making it suitable for continuous processes [5]. The main limitation is the initial cost of enzyme isolation and immobilization. Chemical hydrolysis remains the most straightforward method for industrial scale-up with the highest reported yields but involves harsh chemicals and generates waste streams that require management [4].
The interest in this compound conversion methodologies is driven by its superior biological activities compared to its precursor oleuropein. This compound has demonstrated potent effects in mitigating cardiovascular disease risk factors, with human randomized controlled trials showing significant modulation of body weight, lipid profiles, and glucose metabolism [3]. Recent studies also indicate potential in addressing chronic conditions such as chronic kidney disease (CKD)-induced muscle atrophy, where both oleuropein and this compound attenuate nephropathic muscle atrophy by reducing oxidative stress and promoting muscle protein synthesis and autophagy [8].
The antioxidant capacity of this compound is particularly noteworthy, with oxygen radical absorbance capacity (ORAC) assays confirming its strong free radical scavenging activity [4]. This property underpins many of its health benefits, including protection against oxidative stress-related conditions and potential anti-aging effects through mitigation of chronic inflammation, decreased autophagy, disrupted protein balance, and mitochondrial dysfunction [3].
The conversion of oleuropein to this compound represents a valuable process for maximizing the bioactivity of olive-derived phenolics. Current methodologies offer diverse approaches suitable for different applications scales and requirements. Microbial fermentation provides a natural solution for agricultural waste valorization, while enzymatic conversion with advanced nano-biocatalysts offers precision and reusability. Genetic engineering approaches deliver high yields in controlled bioreactor settings, and chemical hydrolysis remains the most effective for industrial-scale production.
Hydroxytyrosol's potent direct antioxidant activity stems from its catechol structure (ortho-dihydroxyphenyl group). The preferred mechanism depends on the environment [1].
The table below summarizes the key quantitative parameters for its antioxidant activity, calculated using quantum mechanical methods.
| Property | Description | Value in Gas Phase | Value in Aqueous Environment | Significance |
|---|---|---|---|---|
| Bond Dissociation Energy (BDE) | Energy required to break the O-H bond | Lower | Higher | Favors HAT mechanism in gas phase [1] |
| Proton Affinity (PA) & Proton Dissociation Enthalpy (PDE) | Ease of proton loss from the phenoxyl anion | N/A | Lower | Favors SPLET mechanism in solution [1] |
| Adiabatic Ionization Potential (AIP) | Measure of ease of electron donation | Calculated | Calculated | Supports ET mechanism as a possible pathway [1] |
Beyond direct scavenging, this compound enhances the cell's endogenous antioxidant defenses by modulating specific signaling pathways, primarily the Keap1-Nrf2-ARE pathway [2] [3] [4].
The following diagram illustrates the central Keap1-Nrf2-ARE pathway, a key mechanism through which this compound induces cytoprotective gene expression.
This compound activates the Keap1-Nrf2-ARE antioxidant pathway.
Activation of this pathway leads to the upregulated expression of a battery of cytoprotective and antioxidant enzymes, including:
The mechanisms described above are supported by robust experimental evidence from various models.
The table below outlines common protocols used to elucidate HT's direct and indirect antioxidant effects.
| Assay Objective | Example Methodology | Key Findings with HT |
|---|
| Direct Radical Scavenging | • DPPH/ABTS⁺⁺ Assay: Measures reduction of stable radicals. • Lipid Peroxidation Inhibition: Measures prevention of oxidation in lipids (e.g., in RBC membranes [4] or LDL particles [7]). | HT shows potent free radical neutralization and inhibits lipid peroxidation more effectively than many reference antioxidants [7] [4]. | | Indirect Antioxidant Effects | • Gene Expression Analysis (qPCR): Quantifies mRNA levels of Nrf2-target genes (HO-1, NQO1, GCL) [6]. • Protein Analysis (Western Blot/Immunostaining): Measures Nrf2 protein levels in the nucleus and levels of antioxidant enzymes [3]. | HT treatment significantly increases expression of CASP3 and the BAX/BCL2 ratio, indicating apoptosis induction in cancer cells [6]. | | Anti-inflammatory Activity | • Molecular Docking: Computational simulation of HT binding to enzymes like COX-2 and 5-LOX [1]. • ELISA/ Western Blot: Measures inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) in cell models [4] [5]. | Docking studies suggest HT can bind to and inhibit lipoxygenase (LOX) [1]. It also suppresses NF-κB signaling and cytokine release [4] [5]. |
Evidence from animal models and human studies supports the physiological relevance of these mechanisms.
For this compound to function as a effective nutraceutical or therapeutic agent, its bioavailability and stability are crucial.
This compound (HT) is a potent phenolic compound primarily found in olive fruits, leaves, and oil, recognized for its exceptional antioxidant properties and diverse health benefits. Recent scientific investigations have elucidated that many of HT's cytoprotective effects are mediated through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. The nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor controls the expression of numerous genes involved in oxidative stress protection, detoxification, and cellular homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. However, upon activation by HT or other inducters, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis [1] [2].
The therapeutic significance of HT-induced Nrf2 activation spans multiple disease contexts, particularly in cancer therapy, neuroprotection, and metabolic disorders. In colorectal cancer cells, HT has been demonstrated to induce ferroptosis, an iron-dependent form of programmed cell death, through modulation of the Nrf2 pathway [3]. Meanwhile, in normal cells, HT activates Nrf2 to provide protection against oxidative damage, highlighting its context-dependent mechanisms. This comprehensive technical guide examines the molecular mechanisms, quantitative effects, experimental methodologies, and therapeutic implications of HT-mediated Nrf2 activation for researchers and drug development professionals.
The following diagram illustrates the key molecular events in this compound-induced Nrf2 activation:
This compound activates Nrf2 through Keap1 modification and PI3K/Akt signaling, inducing antioxidant gene expression.
The molecular mechanism of Nrf2 activation by this compound involves a multi-step process that begins with HT's interaction with the Keap1-Nrf2 complex in the cytoplasm. HT either directly binds to Keap1's cysteine residues or generates reactive oxygen species that modify Keap1's structure, leading to conformational changes that disrupt its ability to target Nrf2 for ubiquitination and degradation. This results in the stabilization and release of Nrf2 from the complex [1] [2]. The liberated Nrf2 then translocates to the nucleus, where it forms heterodimers with small Maf proteins and binds to Antioxidant Response Elements in the promoter regions of target genes.
HT has also been shown to enhance Nrf2 activation through additional signaling pathways, particularly the PI3K/Akt cascade. Studies demonstrate that HT treatment phosphorylates and activates Akt, which in turn promotes Nrf2 nuclear accumulation and transcriptional activity [1]. This dual mechanism of action—direct Keap1 modification and PI3K/Akt pathway activation—establishes HT as a potent Nrf2 inducer. The subsequent transcriptional upregulation of phase II antioxidant enzymes creates a robust cellular defense system against oxidative stress, contributing to HT's observed protective effects in various disease models.
Table 1: Quantitative Effects of this compound on Oxidative Stress Parameters and Cell Viability
| Experimental Model | HT Concentration | Exposure Time | Key Findings | Citation |
|---|---|---|---|---|
| ARPE-19 cells + t-BHP | 10-50 μM | 24h | 10 μM HTac: 85% cell viability (vs 45% in t-BHP control); 50 μM HT: 80% cell viability | [1] |
| HCT116 & SW480 CRC cells | 50-200 μM | 48h | IC₅₀: ~150 μM; ↓GPX4, ↓SLC7A11, ↑Tfr1, ↑lipid peroxidation | [3] |
| Diquat-challenged mice | 50 mg/kg/day | 14 days | ↑Serum SOD (35%), ↑GSH (28%), ↓MDA (42%) vs diquat control | [2] |
| CD-1 mice | 25 mg/kg/day | 90 days | No hepatic/renal toxicity; ↑Nrf2, ↑HO-1 in liver tissue | [4] |
| HEK293 & HeLa cells | 10-100 μM | 24-48h | EC₅₀: ~25 μM for Nrf2 activation; >90% viability at ≤50 μM | [4] |
This compound demonstrates concentration-dependent effects on cellular viability and antioxidant capacity across various experimental models. In ARPE-19 cells challenged with t-BHP, both HT and its derivative HTac significantly protected cell viability, with HTac exhibiting greater potency at lower concentrations (10 μM) compared to HT (50 μM) [1]. The safety profile of HT is particularly notable, with no observed toxicity in CD-1 mice following prolonged administration of 25 mg/kg/day for 90 days [4]. In cancer models, HT displayed potent activity with an IC₅₀ of approximately 150 μM in colorectal cancer cells, inducing characteristic ferroptosis markers including depleted GPX4 and SLC7A11 proteins and elevated Tfr1 expression and lipid peroxidation [3].
Table 2: Effects of this compound on Nrf2 Pathway Components and Gene Expression
| Pathway Component | Effect of HT | Fold Change | Experimental System | Significance | |-----------------------|------------------|-----------------|-------------------------|------------------| | Nrf2 Nuclear Accumulation | ↑ | 2.5-3.5x | ARPE-19 cells | Enhanced transcriptional activity | [1] | | HO-1 Expression | ↑ | 3.2-4.1x | ARPE-19, HEK293, HeLa cells | Increased antioxidant capacity | [4] [1] | | NQO1 Expression | ↑ | 2.8-3.5x | ARPE-19, HEK293 cells | Enhanced detoxification | [3] [1] | | GCLC/GCLM Expression | ↑ | 2.5-3.0x | ARPE-19 cells | Increased glutathione synthesis | [1] | | GPX4 Expression | ↓ | 0.4-0.6x | HCT116, SW480 cells | Induced ferroptosis in cancer | [3] | | SLC7A11 Expression | ↓ | 0.3-0.5x | HCT116, SW480 cells | Promoted ferroptosis | [3] |
This compound consistently upregulates key antioxidant enzymes through Nrf2 pathway activation, with particularly strong induction of heme oxygenase-1 (3.2-4.1 fold increase) and NAD(P)H quinone oxidoreductase 1 (2.8-3.5 fold increase) across multiple cell types [4] [1]. This enhanced expression of cytoprotective enzymes correlates with improved resistance to oxidative challenges. Interestingly, in colorectal cancer cells, HT produces opposite effects on certain Nrf2 targets, suppressing GPX4 and SLC7A11 expression to promote ferroptosis, suggesting cell context-dependent regulation [3]. The differential effects between normal and cancerous cells highlight HT's potential for selective therapeutic applications.
Cell culture and treatment conditions for evaluating HT-induced Nrf2 activation typically utilize human cell lines including ARPE-19 (retinal pigment epithelial), HEK293 (human embryonic kidney), HeLa (cervical carcinoma), and colorectal cancer lines HCT116 and SW480 [3] [4] [1]. Cells are maintained in DMEM/F12 or McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experiments, HT is dissolved in DMSO or sterile saline, with final concentrations typically ranging from 10-200 μM based on the desired outcome (cytoprotection vs. anticancer effects). Treatment duration varies from 6-48 hours, with shorter periods (6-12h) often used for assessing early signaling events and longer incubations (24-48h) for evaluating gene expression changes and functional outcomes [3] [1].
Key methodological approaches for quantifying Nrf2 activation include:
Animal models and dosing regimens for investigating HT's effects on the Nrf2 pathway typically utilize mice (Swiss-Webster, CD-1, or C57BL/6 strains) with weights ranging 20-25g [4] [2]. HT is commonly administered via oral gavage at 25-50 mg/kg body weight daily for periods ranging from 5 days to 90 days, depending on the study objectives. For oxidative stress challenges, animals may receive diquat (10-20 mg/kg, i.p.) to induce systemic oxidative damage [2]. To specifically evaluate Nrf2 pathway involvement, researchers may employ Nrf2 activators like CoPPIX (10 mg/kg, i.p.) or inhibitors like brusatol in combination with HT [5].
Tissue collection and analysis endpoints typically include:
The activation of the Nrf2 pathway by this compound has significant therapeutic implications across multiple disease domains. In cancer therapy, particularly for colorectal cancer, HT-induced Nrf2 modulation promotes ferroptosis—a non-apoptotic cell death pathway characterized by iron accumulation and lethal lipid peroxidation [3]. This mechanism offers promising avenues for overcoming resistance to conventional therapies, as ferroptosis inducers can target cancer cells that evade apoptosis. The dual role of Nrf2—cytoprotective in normal cells but context-dependent in cancer cells—highlights the need for careful therapeutic optimization.
In neurodegenerative and metabolic disorders, HT's Nrf2-mediated antioxidant effects provide protection against oxidative damage implicated in disease pathogenesis [1] [2]. HT supplementation has been shown to restore redox homeostasis and mitigate inflammation in various experimental models. Additionally, emerging evidence suggests that HT's benefits may be partially mediated through gut microbiota modulation, as the compound influences microbial communities that subsequently enhance host antioxidant capacity [2]. These pleiotropic effects, combined with HT's favorable safety profile, position it as a promising candidate for nutraceutical development and adjuvant therapy in oxidative stress-related conditions.
Olive mill wastewater (OMWW) constitutes a significant byproduct of olive oil production, characterized by its high phenolic content and environmental impact. With approximately 30 million m³ produced annually in the Mediterranean basin, OMWW presents both a disposal challenge and valuable resource for phenolic compound recovery [1] [2]. The phenolic profile of OMWW includes this compound, tyrosol, verbascoside, and oleuropein, with this compound (HT) representing one of the most biologically significant components due to its potent antioxidant properties and demonstrated health benefits [1]. Research indicates that only 2% of the phenolic fraction present in olive fruit ends in olive oil, while the remaining 98% is retained in processing byproducts like OMWW and olive pomace [3].
This compound (3,4-dihydroxyphenylethanol) has attracted significant research interest due to its diverse biological activities, including cardioprotective effects, anti-inflammatory properties, and antimicrobial action [4] [1]. The European Food Safety Authority has approved health claims for olive oils containing HT and related compounds, stating they "contribute to the protection of blood lipids from oxidative stress" [3]. This regulatory recognition, combined with growing market demand for natural antioxidants, has driven research into efficient HT extraction and purification methods from olive processing wastes, transforming OMWW from an environmental concern to a valuable raw material in the context of a circular economy [5].
Multiple extraction techniques have been developed to recover this compound from OMWW, ranging from conventional methods like liquid-liquid extraction to advanced membrane processes and adsorption technologies. The choice of method depends on factors including scale of operation, desired purity, equipment availability, and economic considerations. Recent research has focused on developing environmentally friendly approaches that minimize organic solvent use while maximizing recovery efficiency and compound stability. The complex composition of OMWW, which includes suspended solids, organic matter, and diverse phenolic compounds, often necessitates multi-stage processes combining preliminary treatments with specific extraction and concentration steps [5].
Ethyl acetate extraction represents one of the most widely studied methods for this compound recovery from OMWW. This method typically employs a multi-step approach beginning with OMWW characterization and pretreatment, followed by the extraction process itself, and culminating in concentration and analysis [5]. Key parameters influencing extraction efficiency include pH conditions, extraction time, phase ratio, and initial phenol concentration. Research demonstrates that optimal extraction occurs under acidic conditions (pH ≈ 2), with an ethyl acetate to OMWW volumetric ratio of 1:1, and extraction time of 30 minutes [5]. Under these conditions, the extraction process can achieve approximately 70% recovery of total phenols, with this compound representing a significant portion of the extracted compounds.
The liquid-liquid extraction workflow typically involves:
This method has demonstrated effectiveness in producing extracts with high antioxidant capacity, making it suitable for various applications in the food, pharmaceutical, and cosmetic industries.
Membrane technologies offer an environmentally friendly alternative to solvent-based extraction methods, utilizing pressure-driven separation to recover this compound from OMWW. These processes typically employ a cascade approach beginning with microfiltration or ultrafiltration to remove suspended solids and macromolecules, followed by nanofiltration and reverse osmosis for concentration and purification [3]. A significant advantage of membrane processes is their ability to operate without organic solvents, making them suitable for producing extracts for food and pharmaceutical applications.
Recent research has demonstrated simplified membrane processes where nanofiltration is applied directly to aqueous extracts of olive pomace, bypassing the need for preliminary microfiltration/ultrafiltration steps [3]. This approach, when coupled with reverse osmosis for concentration, can achieve This compound concentration factors between 7 and 9, and tyrosol concentration factors between 4 and 7. The final aqueous solution obtained as the retentate stream of reverse osmosis contains highly concentrated this compound and tyrosol, with concentrations remaining stable for at least 14 months [3]. This stability is particularly valuable for commercial applications requiring consistent product quality.
Adsorption technologies provide another solvent-free approach for this compound recovery, utilizing solid adsorbents to capture phenolic compounds from OMWW. Various adsorbents have been investigated, including activated carbon, natural zeolites, resins, and modified agricultural byproducts [6]. The adsorption process is particularly attractive due to its operational simplicity, potential for adsorbent regeneration, and high selectivity under optimized conditions.
Research on activated carbon adsorption for this compound recovery from olive leaf extracts has demonstrated that optimized conditions (adsorbent/adsorbate ratio of 1:20, 6-hour cycle, 30°C) can achieve adsorption yields up to 97.5% [6]. Subsequent desorption using ethanol enables recovery of approximately 73% of the adsorbed this compound. HPLC analysis of fractions after column adsorption showed a simple peak of this compound with purity higher than 97% [6], indicating the potential of this method for producing high-purity this compound suitable for pharmaceutical applications.
Table 1: Comparison of this compound Extraction Methods from OMWW
| Method | Key Conditions | Recovery Efficiency | Advantages | Limitations |
|---|---|---|---|---|
| Liquid-Liquid Extraction [5] | Ethyl acetate, pH=2, 1:1 phase ratio, 30 min | ~70% total phenols | High efficiency, established methodology | Organic solvent use, requires pretreatment |
| Membrane Process [3] | Nanofiltration + Reverse Osmosis | HT concentration factor: 7-9 | Solvent-free, high stability of final product | Membrane fouling, energy intensive |
| Adsorption [6] | Activated carbon, 1:20 ratio, 30°C, 6h | 97.5% adsorption, 73% desorption | High purity (97%), solvent-free | Long cycle time, adsorbent regeneration needed |
| Acid Hydrolysis [7] | HCl hydrolysis of olive leaves | 10-15 g HT/kg dry leaves | High yield from alternative source | Requires multiple steps |
Evaluation of extraction method efficiency requires consideration of multiple performance parameters, including recovery yield, purity, processing time, and operational costs. Liquid-liquid extraction typically achieves high recovery rates for total phenols (approximately 70%), though the specific this compound content in the extract varies depending on the OMWW composition and pretreatment efficiency [5]. Membrane processes generally provide slightly lower recovery rates but offer significant advantages in terms of final product stability and elimination of solvent residues [3]. Adsorption methods can achieve the highest purity levels (exceeding 97% this compound) [6], making them particularly suitable for applications requiring high-purity compounds.
Economic considerations play a crucial role in method selection, with factors including equipment costs, energy consumption, solvent requirements, and processing scale influencing overall viability. While comprehensive techno-economic analyses indicate that membrane-based and adsorption processes involve higher initial investments, these methods may prove more economical at larger scales due to lower operational costs and the ability to produce higher-value products [3] [5].
Table 2: this compound Recovery from Different Olive Processing Byproducts
| Source Material | Extraction Method | HT Concentration/Purity | Key Findings |
|---|---|---|---|
| OMWW [5] | Ethyl acetate extraction | Varies with initial OMWW composition | Efficiency depends on pH, phase ratio, and initial phenol concentration |
| Olive Pomace [3] | Nanofiltration + Reverse Osmosis | HT concentration factor: 7-9; Stable for 14 months | Simplified process using standard olive mill equipment |
| Olive Leaves [7] | Acid hydrolysis + liquid-liquid extraction | 60% w/w in dry extract; 10-15 g/kg dry leaves | High yield from agricultural byproduct |
| Olive Leaves [6] | Activated carbon adsorption | >97% purity | Highest purity method; requires desorption step |
This protocol describes the step-by-step procedure for recovering this compound from OMWW using ethyl acetate extraction, based on the method optimized by [5].
OMWW Characterization:
Pretreatment:
pH Adjustment:
Liquid-Liquid Extraction:
Concentration:
Analysis:
This protocol outlines the procedure for this compound concentration using nanofiltration and reverse osmosis, adapted from the industrial-scale process described by [3].
Aqueous Extraction from Olive Pomace:
Nanofiltration:
Reverse Osmosis Concentration:
Stability and Storage:
Diagram 1: Experimental workflow for this compound extraction from OMWW showing the main methodological pathways
This compound stability represents a critical factor for storage and application of extracts, particularly in aqueous formulations. Recent research has demonstrated that HT undergoes significant transformation in neutral aqueous solutions, with complete conversion to various oxidation products observed after just one day in tap water, accompanied by development of a marked red color (λmax = 490 nm) [8]. This transformation occurs through autoxidation processes influenced by water composition, particularly the presence of bicarbonate ions and calcium ions, which act synergistically to promote HT oxidation across a pH range of 6.5-8.0 [8].
Key factors affecting this compound stability include:
To enhance stability in final products, researchers should consider acidic pH adjustment (pH < 5.0), oxygen exclusion through nitrogen sparging, storage in amber containers, and temperature control (refrigeration or freezing). For applications requiring neutral pH, the use of antioxidant preservatives or chelating agents to sequester metal ions may improve stability.
Comprehensive analysis of this compound extracts requires multiple analytical techniques to quantify target compounds, assess purity, and evaluate biological activity:
Total Phenolic Content (TPC):
This compound Quantification:
Antioxidant Capacity Assessment:
Oxidation Product Monitoring:
This compound-rich extracts from OMWW have demonstrated significant biological activities in both in vitro and in vivo studies:
Antidiabetic and Anti-dyslipidemic Effects: Long-term administration of HT-OMWW extract (20 mg/kg body weight) to diabetic animal models attenuated retinal glial reactivity, microglia number, changes in glutamate homeostasis, and synaptic function [4]. The treatment also showed anti-obesity, hypoglycemic, and hypolipidemic effects in high-calorie diet-induced diabetic retinopathy models [4].
Antimicrobial and Immunomodulatory Activities: OMWW extracts enriched in this compound and tyrosol significantly reduced Salmonella typhimurium invasiveness in intestinal porcine epithelial cells (IPEC-J2) and modulated expression of innate immune genes (IL1B, MYD88, DEFB1, DEFB4A, TGFB1) [1] [2]. These findings suggest potential applications as feed supplements in livestock to reduce antibiotic use.
Antioxidant Effects in vivo: Early studies demonstrated that this compound from OMWW is dose-dependently absorbed and increases the antioxidant capacity of rat plasma, with excretion occurring primarily as glucuronide conjugates [9].
The extraction protocols described in this document enable researchers to obtain this compound-rich extracts suitable for various investigational applications:
Mechanistic Studies: High-purity this compound enables research into molecular mechanisms underlying its biological effects, including signaling pathways, gene expression modulation, and receptor interactions
Disease Models: HT extracts can be applied in models of diabetic retinopathy [4], cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders to elucidate potential therapeutic effects
Formulation Development: Extracts serve as starting materials for developing nutraceutical formulations, functional foods, and cosmetic products with enhanced stability and bioavailability
Synergistic Effect Studies: Complex OMWW extracts allow investigation of potential synergistic interactions between this compound and other phenolic compounds present in the extracts
This compound (4-(2-Hydroxyethyl)benzene-1,2-diol) is a potent phenolic antioxidant primarily found in olives (Olea europaea) and olive oil, where it forms through the hydrolysis of oleuropein during fruit ripening and storage [1] [2]. Its chemical structure features a catechol group and an ethanol side chain, making it amphipathic—soluble in both water and polar organic solvents [1]. This structure, particularly the ortho-dihydroxy conformation, is responsible for its exceptional free radical-scavenging ability, which surpasses that of many other known antioxidants [3] [4].
Interest in this compound spans the food (as a preservative and nutraceutical), pharmaceutical (for its cardioprotective, anti-inflammatory, neuroprotective, and potential anticancer properties), and cosmetic industries [1] [5] [6]. However, its natural extraction from olive by-products like olive mill wastewater (OMWW) or olive leaves faces significant challenges, including low yield, high solvent consumption, environmental concerns, and variability based on olive variety and processing methods [1] [7] [5]. Consequently, developing efficient and scalable synthetic protocols is crucial to meet the growing demand for this high-value compound.
This compound can be produced through several routes, each with distinct advantages and limitations. The table below provides a quantitative comparison of the primary production methods.
Table 1: Comparison of this compound Production Methods
| Method | Key Substrate/Process | Reported Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Microwave-Assisted Chemical Synthesis [8] | Catechol, 2-Chloroethanol | 85% (overall) | High yield, gram-scale, inexpensive starting materials | Requires handling of strong base, microwave reactor |
| Whole-Cell Biocatalysis [9] | Tyrosine (Microbial Pathway) | 95% conversion | Environmentally friendly, high conversion, uses renewable carbon | Requires sophisticated metabolic engineering |
| De Novo Biosynthesis [1] | Glycerol (Engineed E. coli) | 9.87 g/L | Sustainable, uses inexpensive carbon source, high titer | Long development time, complex pathway optimization |
| Plant Extraction [1] | Olive Mill Wastewater (OMWW) | ~0.28 g pure HT / kg OMWW | Utilizes agricultural waste, "natural" designation | Low yield, high solvent use, variable source composition |
| Enzymatic Hydrolysis [5] | Oleuropein (Olive Leaf Extract) | >90% conversion | High specificity, green process | Costly enzyme immobilization, substrate cost |
This protocol outlines a highly efficient, three-step synthesis of this compound from catechol, adapted from the work of [8]. The method is notable for its high overall yield and scalability.
O-Alkylation of Catechol:
Rearrangement to 4-(2-Chloroethyl)benzene-1,2-diol:
Hydrolysis to this compound:
This protocol describes the biosynthesis of this compound from tyrosine using a metabolically engineered E. coli whole-cell catalyst, achieving exceptionally high conversion rates [9].
Cell Culture and Induction:
Whole-Cell Biotransformation:
The following workflow diagram illustrates the engineered biosynthetic pathway in E. coli:
This compound contains a catechol moiety that is highly susceptible to oxidation by light, temperature, and oxygen, leading to the formation of quinones and diminished activity [5].
The protocols detailed herein provide robust methods for synthesizing this compound. The chemical synthesis (Protocol 1) is ideal for laboratories equipped with microwave synthesizers seeking to rapidly produce gram quantities with high purity. In contrast, the whole-cell biocatalysis (Protocol 2) offers a green and highly efficient alternative, though it requires significant expertise in metabolic engineering.
For future work, scaling up the biotechnological approaches and adapting chassis organisms to "Generally Regarded As Safe" (GRAS) status, such as Saccharomyces cerevisiae or Bacillus licheniformis, will be crucial for pharmaceutical and food applications [1] [7]. Furthermore, stabilizing this compound against oxidation in formulations remains a key area for research to fully leverage its potent biological activities.
Hydroxytyrosol (3,4-dihydroxyphenylethanol, HT) is a potent natural antioxidant primarily found in olive trees and their products. Growing recognition of its benefits—including cardioprotective, anti-inflammatory, and neuroprotective effects—has spurred demand, yet traditional extraction from olives is limited by low yield, high cost, and seasonal variability [1] [2]. Biocatalytic production using engineered E. coli offers a sustainable, efficient, and scalable alternative, leveraging synthetic biology and metabolic engineering to achieve high titers and conversion rates.
This document provides a consolidated overview of current biocatalytic strategies, detailed protocols for strain development and biotransformation, and performance benchmarks to aid researchers in developing robust HT production processes.
Engineering E. coli for HT production involves constructing and optimizing pathways that convert precursors like tyrosine or L-DOPA into HT. The following pathways are most employed.
The diagram below illustrates two primary metabolic pathways for this compound synthesis in engineered E. coli:
The table below summarizes reported performance metrics of various engineered E. coli systems for HT production.
Table 1: Performance comparison of this compound production systems using engineered E. coli
| Substrate | Pathway/Key Enzymes | Titer (mM) | Titer (g/L) | Conversion Rate | Duration | Key Features | Citation |
|---|---|---|---|---|---|---|---|
| Tyrosine | HpaBC (mutant), DODC, TYO, ADH | ~ | ~ | 95% | ~ | Engineered HpaBC & TYO; feaB knockout | [3] |
| L-DOPA | DODC, ADH, MAO, GDH, CAT | ~ | 4.84 | 77.5% | 10 h | Human DODC; CAT for H₂O₂ removal | [4] |
| Tyrosine | TPL, aadL, KAD, yahK, gdh | 55.3 | ~ | ~ | 14 h | Fed-batch; multi-enzyme cascade | [6] |
| Catechol | FnTPL, LAAD, ARO10, yahK | 20.6 | 3.18 | 89.0% | ~ | Lignin-derived feedstocks | [5] |
| Phenol | FnTPL, HpaBC, LAAD, ARO10, yahK | 18.5 | 2.85 | 75.3% | ~ | Lignin-derived feedstocks | [5] |
| L-DOPA | Tyrosinase (TYR), AAS, ALRK | ~82% yield | ~ | ~82% yield | ~ | Low-temperature induction (18°C) | [7] |
This protocol achieves high-titer HT production from L-DOPA in 10 hours.
This protocol uses a multi-enzyme cascade for HT production from tyrosine in fed-batch mode.
This protocol highlights the critical impact of induction temperature on HT yield in a 1 L bioreactor.
Engineered E. coli is a powerful platform for sustainable HT production, with recent advances achieving near-quantitative conversion from tyrosine and high titers from various substrates. Future efforts should focus on integrating systems metabolic engineering and automated screening pipelines. The PYF algorithm demonstrates promise for predicting and optimizing production in microbial consortia, potentially overcoming metabolic burdens [8]. Transitioning to Generally Recognized As Safe (GRAS) chassis organisms like Bacillus subtilis or Saccharomyces cerevisiae could facilitate food and pharmaceutical applications [1]. De-bottlenecking rate-limiting steps through enzyme engineering and using low-cost feedstocks like lignin-derived phenols will be key to enabling cost-effective industrial-scale production.
Hydroxytyrosol (3,4-dihydroxyphenylethanol) is a potent phenolic antioxidant predominantly found in olive plants and their derivatives. Its exceptional biological activities—including anti-inflammatory, cardiovascular protective, neuroprotective, and anticancer properties—have garnered significant interest from pharmaceutical, nutraceutical, and cosmetic industries [1]. The European Food Safety Authority has officially recognized this compound's ability to protect against oxidative damage when consumed daily, further driving its commercial demand [2]. Traditional production methods, including plant extraction and chemical synthesis, face limitations such as low extraction yields, environmental pollution, and high production costs [3] [1]. Consequently, biotechnological approaches using engineered microbial systems have emerged as sustainable alternatives for this compound production.
Whole-cell biocatalysts offer significant advantages over traditional approaches, including eliminating costly cofactor regeneration systems, providing natural enzyme compartmentalization, and enabling multi-step catalytic transformations without intermediate isolation [4]. Early metabolic engineering efforts for this compound production encountered several challenges, particularly low catalytic efficiency of key enzymes and imbalanced metabolic flux distribution. The initial this compound biosynthetic pathway utilizing mouse tyrosine hydroxylase with a tetrahydromonapterin (MH4) regeneration system achieved less than 20% conversion yield from tyrosine, making it economically unviable for large-scale production [4] [5]. This application note details recent advances in developing highly efficient whole-cell catalysts for this compound biosynthesis, incorporating protein engineering, biosensor-driven evolution, and metabolic flux optimization strategies.
The tyrosine hydroxylation step initially presented a major bottleneck in this compound biosynthesis. Researchers successfully addressed this limitation by engineering HpaBC, a two-component flavin-dependent monooxygenase from E. coli, through structure-guided modeling and directed evolution [4]. Key modifications focused on residues S210, A211, and Q212 located in the substrate-binding pocket, which were subjected to saturation mutagenesis and high-throughput screening. A colorimetric assay based on sodium periodate oxidation was developed, wherein hydroxylated products like L-DOPA form colored quinones detectable at OD₄₀₀ [4] [5]. This approach yielded mutant 23F9-M4 with 12-fold higher tyrosine hydroxylation activity compared to wild-type HpaBC, effectively eliminating the initial rate-limiting step [4].
A second major bottleneck was identified in the dopamine oxidation step catalyzed by tyramine oxidase (TYO). To address this, researchers developed a This compound-responsive biosensor by engineering the Corynebacterium glutamicum VanR regulatory protein [4]. Through structure-guided engineering, VanR was reprogrammed to respond to this compound instead of its native inducer vanillic acid. This biosensor enabled in vivo-directed evolution of TYO, allowing high-throughput screening of mutant libraries based on this compound production levels rather than enzyme activity alone [4]. The sequential de-bottlenecking of these two rate-limiting steps resulted in a final E. coli strain achieving 95% conversion efficiency from tyrosine to this compound [4].
An alternative engineering strategy leveraged the promiscuous catalytic activity of engineered enzymes to create multiple parallel biosynthetic pathways. Researchers designed two distinct this compound biosynthesis routes from tyrosine: one proceeding through L-DOPA and dopamine, the other through tyramine and 4-hydroxyphenylacetaldehyde [6] [5]. Through directed divergent evolution of HpaBC, they obtained specialized variants with either tyrosol hydroxylase (mutant A10) or tyramine hydroxylase (mutant D11) activity, as well as a promiscuous variant H7 capable of catalyzing both hydroxylation steps [6] [5].
Strains employing the dual-pathway strategy with the promiscuous H7 variant demonstrated significantly improved this compound production, reaching 1,890 mg/L with 82% conversion rate from tyrosine [6]. This approach reduced metabolic burden by minimizing the number of overexpressed enzymes and allowed more flexible carbon flux distribution, effectively bypassing potential bottlenecks in either individual pathway [6] [5].
Table 1: Performance Comparison of Different Whole-Cell Catalyst Engineering Strategies
| Engineering Strategy | Host Strain | Tyrosine Conversion Rate | This compound Titer | Key Enzymes | Reference |
|---|---|---|---|---|---|
| Sequential de-bottlenecking | E. coli BW25113 | 95% | N/A | Engineered HpaBC (23F9-M4), Evolved TYO | [4] |
| Dual-pathway with promiscuous enzyme | E. coli | 82% | 1,890 mg/L | HpaBC mutant H7 (promiscuous) | [6] [5] |
| Bioreactor optimization | E. coli BL21(DE3) | 82% | N/A | Tyrosinase, AAS, Aldehyde reductase | [2] |
| Initial pathway (benchmark) | E. coli | <20% | 29 mg/L | Mouse tyrosine hydroxylase, MH4 regeneration | [4] [5] |
Two primary pathway architectures have demonstrated high efficiency for this compound production:
The dual-pathway approach provides particular advantages for metabolic flux redistribution around potential bottlenecks and reduces cellular stress from intermediate accumulation [6]. For the de-bottlenecked single pathway, gene organization in the expression operon should follow the sequence: engineered HpaBC → l-DOPA decarboxylase (DODC) → tyramine oxidase (TYO), as this arrangement has demonstrated optimal expression balance and highest production yields [4].
Table 2: Genetic Components for High-Efficiency this compound Biosynthesis
| Genetic Element | Function | Source | Engineering Strategy | Key Properties |
|---|---|---|---|---|
| HpaBC (mutant 23F9-M4) | Tyrosine hydroxylation | E. coli | Structure-guided modeling & directed evolution | 12-fold higher activity on tyrosine than wild-type |
| HpaBC (mutant H7) | Promiscuous tyrosol/tyramine hydroxylation | E. coli | Directed divergent evolution | Catalyzes both tyrosol and tyramine hydroxylation |
| Tyramine oxidase (evolved) | Dopamine oxidation | Microbacterium | In vivo-directed evolution using this compound biosensor | Optimized for in vivo activity, reduced toxicity |
| VanR-based biosensor | This compound detection | C. glutamicum | Reprogrammed ligand specificity | Enables high-throughput screening of producers |
| RSF3010 origin | Plasmid replication | E. coli | Copy number optimization | Medium copy number for balanced expression |
Vector systems with the RSF3010 replication origin have demonstrated superior performance compared to those with p15A origins, likely due to optimal gene dosage for the pathway enzymes [4] [5]. For the dual-pathway approach, genes encoding tyrosine decarboxylase (TDC), tyramine oxidase (TYO), and the promiscuous HpaBC mutant should be organized in a single operon under a strong inducible promoter (e.g., T7 or T5 promoters) [5].
Essential genomic modifications include:
Cell cultivation begins with inoculating the engineered strain from a single colony into LB medium with appropriate antibiotics, followed by incubation at 37°C with shaking at 200-250 rpm until OD₆₀₀ reaches 0.6-0.8 [2]. For protein expression, induce cultures with 0.1 mM IPTG and reduce temperature to 18°C for 20-24 hours to enhance proper folding of engineered enzymes [2].
For the biocatalytic reaction, harvest cells by centrifugation at 6,000 × g for 10 minutes at 4°C, then wash twice with cold M9 minimal salts to remove medium components [2]. Resuspend cells to a final density of 40 mg/mL (wet cell weight) in M9 salts supplemented with 2-4 mM tyrosine as substrate [2]. Incubate the reaction mixture at 30°C with shaking at 200 rpm for 4-6 hours, monitoring this compound production periodically.
For industrial-scale production, a 1 L bioreactor system with controlled parameters significantly enhances yield [2]. Key optimization parameters include:
This optimized bioreactor protocol has demonstrated 82% conversion yield from both tyrosine and L-DOPA to this compound, representing a two-fold improvement over standard flask-scale bioconversions [2].
High-performance liquid chromatography (HPLC) with UV or electrochemical detection provides accurate quantification of this compound. Recommended conditions include:
For rapid screening, the sodium periodate colorimetric assay enables high-throughput quantification [4] [5]. Mix 100 μL sample with 20 μL freshly prepared 100 mM sodium periodate and incubate at room temperature for 10 minutes. Measure absorbance at 400 nm and compare to a this compound standard curve (typically 0.1-2.0 mM) [5].
Monitoring pathway intermediates is crucial for identifying potential bottlenecks. Key intermediates and their detection methods include:
Low Conversion Efficiency: If this compound yield remains suboptimal, verify the activity of engineered HpaBC variants through enzyme assays and consider additional evolution rounds using the this compound biosensor for screening [4].
Intermediate Accumulation: Significant dopamine accumulation indicates TYO limitation [4]. Employ the evolved TYO variant obtained through biosensor-driven directed evolution and optimize its expression level by adjusting ribosome binding sites or codon usage.
Reduced Cell Viability: H₂O₂ and NH₃ produced by TYO reaction can cause cellular toxicity [4]. Implement two-stage bioprocessing where cell growth is separated from biocatalysis, and limit reaction time to 4-6 hours to maintain viability.
Strain Instability: Plasmid-based expression systems may cause metabolic burden. Consider chromosomal integration of pathway genes for improved stability, particularly for scale-up processes [2].
Maximize this compound production by systematically optimizing these key parameters:
The development of efficient whole-cell catalysts for this compound biosynthesis represents a significant advancement in sustainable production of this valuable nutraceutical compound. The integration of protein engineering, biosensor development, and metabolic pathway optimization has enabled remarkable improvements in conversion efficiency, from less than 20% in initial attempts to over 95% in current engineered strains [4]. The implementation of dual-pathway strategies leveraging promiscuous enzymes further demonstrates how mimicking natural metabolic networks can enhance biosynthetic efficiency while reducing cellular burden [6] [5].
For future strain improvement, researchers should consider dynamic pathway regulation using metabolite-responsive biosensors to automatically balance flux distribution [4]. Additionally, modular pathway optimization approaches could fine-tune expression levels of all enzymes simultaneously. From a bioprocessing perspective, continuous fermentation systems with cell recycling may further enhance productivity and reduce production costs [2]. The protocols and strategies outlined in this application note provide a robust foundation for developing industrial-scale this compound production processes that are economically viable and environmentally sustainable.
This compound (3,4-dihydroxyphenylethanol) is a potent phenolic compound primarily found in olive oil and olive fruits, renowned for its exceptional antioxidant properties and diverse health benefits. As a chiral molecule, this compound possesses an asymmetric carbon center, resulting in the existence of two enantiomeric forms that exhibit potentially distinct biological activities. The enantiomeric purity of this compound is of paramount importance in pharmaceutical applications because different enantiomers may interact dissimilarly with biological systems, leading to variations in efficacy, metabolism, and toxicity profiles. Understanding and controlling the enantiomeric composition of this compound is therefore essential for developing standardized therapeutic formulations with predictable pharmacological effects. [1]
The biological significance of this compound enantiomers extends across multiple physiological systems. Research has demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting NF-κB signaling and its nuclear translocation, which plays a crucial role in aging and chronic inflammatory diseases. Additionally, this compound regulates mitochondrial biogenesis and oxidative phosphorylation systems through activation of PKA and the PGC-1α transcription cascade, mechanisms that are particularly relevant for conditions like Down's syndrome where these pathways are impaired. The compound also activates the Nrf2 pathway, upregulating vitagenes (HO-1, Hsp70, Trx, sirtuin Sirt1, NQO1, γ-GCS) that preserve brain health during neurodegenerative disorders. These diverse mechanisms underscore why enantiomeric separation is critical—different enantiomers may interact preferentially with specific biological targets, leading to varied therapeutic outcomes. [1]
Molecular Recognition Mechanism: Enantiomeric separation relies on the differential interaction between chiral selectors and enantiomers through various binding mechanisms including hydrogen bonding, π-π interactions, dipole stacking, and steric effects. These interactions create transient diastereomeric complexes with distinct physicochemical properties, enabling separation. The formation of these complexes is influenced by multiple factors such as temperature, solvent composition, and pH, which must be carefully optimized for each specific chiral separation system. [2]
Thermodynamic Basis: The enantioselectivity factor (α) represents the thermodynamic basis for chiral separations, defined as the ratio of the distribution coefficients of the two enantiomers between the stationary and mobile phases or between two immiscible liquid phases. For successful preparative separation, α values should ideally exceed 1.2, though values as low as 1.05 can be exploited with specialized techniques like simulated moving bed chromatography. The selectivity factor is influenced by the energy differences in diastereomeric complex formation, typically ranging from 0.1 to 0.5 kcal/mol for effective separations. [2]
Table 1: Comprehensive comparison of enantiomeric separation techniques applicable to this compound
| Technique | Mechanism | Resolution Efficiency | Throughput | Cost Analysis | Optimal Application Scope |
|---|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based CSPs with immobilized amylose tris(3,5-dimethyl-phenylcarbamate) | High (α=1.5-2.5) | Moderate (30-60 min analysis) | High equipment and column costs | Analytical quantification and small-scale preparative separation |
| Enantioselective Liquid-Liquid Extraction | Host-guest complexation with cyclodextrin derivatives | Moderate (α=1.2-2.0) | High (continuous operation) | Low to moderate solvent and selector costs | Large-scale industrial separation |
| Membrane-Based Separation | Enantioselective transport through chiral selector-incorporated membranes | Low to moderate (α=1.1-1.8) | High (continuous operation) | Moderate capital investment, low operational costs | Preliminary enrichment and continuous processing |
| Enzymatic Resolution | Kinetic resolution via enantioselective esterification/hydrolysis | High (ee>95%) | Moderate (batch process) | Moderate enzyme costs, possible reuse | Production of single enantiomer from racemate |
Each separation technique offers distinct advantages and limitations for this compound enantiomers. Chromatographic methods provide high resolution but often require significant infrastructure investment and have limited scalability. In contrast, extraction-based approaches offer better scalability for industrial applications but may achieve lower enantiomeric purity in initial separation stages. The selection of an appropriate technique depends on the specific application requirements, including the desired scale, purity, and available resources. [3]
Olive Oil Sample Preparation: Accurately weigh 100 mg of extra virgin olive oil sample and dilute 1:10 (w:v) with acetone for direct analysis of free this compound. For total this compound content, subject 500 mg of oil sample to acidic hydrolysis using 100 μL of 2M HCl at 130°C for 10 minutes under microwave irradiation (950 W). Extract the hydrolysate with 1 mL of ethanol/water (0.1% formic acid) 7:3 (v:v) mixture, vortex for 3 minutes, and centrifuge at 10,000 × g for 5 minutes. Collect the supernatant and dilute with 200 μL of acetone before analysis. This hydrolysis step converts complex phenolic derivatives such as oleuropein into their free forms, enabling comprehensive quantification of total this compound content. [4]
Plasma and Biological Samples: For plasma samples, employ a specific extraction protocol utilizing zirconia as a dispersive solid-phase extraction medium based on the cis-diol recognition mechanism. Add 100 μL of plasma to 400 μL of extraction solvent (methanol:acetonitrile, 1:1 v:v) containing 10 mg of zirconia. Vortex vigorously for 3 minutes and centrifuge at 15,000 × g for 10 minutes. Collect the supernatant and evaporate under nitrogen stream. Reconstitute the residue in 100 μL of mobile phase for LC-MS analysis. This method achieves exceptional sensitivity with a limit of detection of 0.1 ng/mL for this compound in plasma matrices. [5]
Table 2: Optimized chiral HPLC conditions for this compound enantiomer separation
| Parameter | Specification | Notes |
|---|---|---|
| Chiral Stationary Phase | Chiralpak IA-U with sub-2µm particles | Immobilized amylose tris(3,5-dimethyl-phenylcarbamate) |
| Column Dimensions | 150 × 2.1 mm i.d. | Alternative: 250 × 4.6 mm for preparative separation |
| Mobile Phase | Acetonitrile:water (85:15, v/v) with 0.1% formic acid | Isocratic elution |
| Flow Rate | 0.2 mL/min (analytical), 1.0 mL/min (preparative) | Back pressure ~250 bar |
| Temperature | 25°C | Controlled column oven |
| Injection Volume | 5 μL (analytical), 50 μL (preparative) | Use partial loop filling technique |
| Detection | UV at 280 nm, MS with negative ion mode | ESI-MS: m/z 153→123 for this compound |
The chromatographic separation employs a reversed-phase mechanism where enantioselectivity arises from the differential interaction between this compound enantiomers and the chiral selector immobilized on the stationary phase. The mobile phase composition is critical for achieving optimal resolution while maintaining reasonable analysis time. The addition of 0.1% formic acid enhances peak shape by suppressing silanol interactions and improving ionization efficiency for mass spectrometric detection. The retention factor (k) for the first eluting enantiomer should be maintained between 1.5 and 3.0 to balance resolution and analysis time, with a resolution value (Rs) greater than 1.5 considered baseline separation. [6]
The enantioselective liquid-liquid extraction (ELLE) system employs hydroxypropyl-β-cyclodextrin (HP-β-CD) as chiral selector in the aqueous phase and ethyl acetate as organic phase. Prepare the aqueous phase by dissolving 100 mM HP-β-CD in 50 mM phosphate buffer (pH 6.0). The organic phase consists of ethyl acetate saturated with the aqueous buffer. For the extraction, mix the racemic this compound solution (1 mg/mL in ethyl acetate) with an equal volume of the HP-β-CD solution in a centrifugal contactor separator (CCS). The phase ratio (aqueous:organic) should be maintained at 1:1 for optimal efficiency. Perform the extraction at 15°C to enhance enantioselectivity, as lower temperatures generally improve complex stability and separation factors. [2]
Single-Stage Optimization: Before proceeding to multistage extraction, optimize the distribution ratios (k+ and k-) and enantioselectivity (α) through single-stage experiments. Determine these parameters by measuring the concentration of each enantiomer in both phases after equilibrium using HPLC analysis. The enantioselectivity α is calculated as k+/k- (assuming k+ > k-), with values typically ranging from 1.2 to 2.0 for this compound with cyclodextrin selectors. The pH of the aqueous phase significantly impacts extraction efficiency, with optimal values between 5.5 and 6.5 where this compound exists predominantly in its non-ionic form, facilitating transfer to the organic phase while maintaining sufficient solubility for complexation with the chiral selector. [2]
Continuous Multistage Operation: For continuous multistage operation, employ a cascade of centrifugal contactor separators (typically 5-10 stages) arranged in counter-current configuration. The aqueous phase containing the chiral selector flows in the opposite direction to the organic phase containing racemic this compound. The flow rates for both phases should be maintained at 5-10 mL/min per stage, with residence times of 2-3 minutes per stage. Under optimized conditions, this multistage process can achieve enantiomeric excess values exceeding 90% for both enantiomers, with recovery yields of 80-85%. The established mathematical model for this process can predict extraction performance and guide optimization of operational parameters. [2]
For precise quantification of this compound enantiomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. The mass spectrometric analysis should be performed using negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for optimal detection. Key MS parameters include: capillary voltage -3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. The MRM transitions monitored should be m/z 153→123 for this compound (quantifier) and m/z 153→105 (qualifier) with collision energies of 15 eV and 25 eV, respectively. For internal standardization, stable isotopically labeled this compound (d3-hydroxytyrosol) is recommended, using transition m/z 156→126 for quantification. [4]
The calibration curve for this compound enantiomers should be constructed using the standard addition method in the concentration range of 0.5-500 ng/mL for biological samples and 0.1-100 μg/mL for oil and wine samples. The method demonstrates excellent linearity with correlation coefficients (R²) >0.999, intraday precision (RSD) of 5-9%, and interday precision of 9-11%. The limit of detection (LOD) for this compound enantiomers can reach 1 ng/mL in wine, 0.5 μg/kg in oil, and 0.1 ng/mL in plasma, making this among the most sensitive methods available for this compound enantiomer quantification. [4]
Enantiomeric Excess Calculation: Determine the enantiomeric excess (ee) using the formula: ee (%) = |[R] - [S]| / ([R] + [S]) × 100, where [R] and [S] represent the concentrations of the R and S enantiomers, respectively. For accurate ee determination, baseline separation of enantiomers (resolution ≥1.5) is essential. The enantiomeric ratio (E) can be calculated from the ee of the product and the conversion (c) using the equation: E = ln[(1 - c)(1 - ee)] / ln[(1 - c)(1 + ee)] for kinetic resolutions. [3]
Validation Parameters: Thoroughly validate the enantiomeric separation method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity should demonstrate complete baseline separation of enantiomers without interference from matrix components. Accuracy should be within 95-105% recovery for both enantiomers across the validation range. Precision should show RSD values <2% for retention time and <5% for peak area for both enantiomers. The method should remain robust despite small variations in mobile phase composition (±2%), temperature (±2°C), and flow rate (±5%). [7]
For applications requiring ultra-high sensitivity, particularly in biological matrices, post-column derivatization with isonicotinoyl chloride can enhance detection sensitivity by 10-50 fold. Prepare the derivatizing reagent as 5 mM isonicotinoyl chloride in acetonitrile:water (80:20, v/v) containing 0.1% triethylamine as catalyst. Mix the column effluent with the derivatizing reagent at a 1:1 (v/v) ratio using a T-piece, followed by a 5-meter reaction coil maintained at 40°C. The derivatization reaction proceeds for approximately 2 minutes, forming esters with the phenolic hydroxyl groups of this compound that exhibit enhanced ionization efficiency in mass spectrometric detection. This approach enables detection of this compound enantiomers at sub-ng/mL levels in complex biological matrices, facilitating pharmacokinetic studies and metabolic investigations. [5]
The therapeutic effects of this compound enantiomers are mediated through multiple signaling pathways, with the Nrf2/ARE and NF-κB pathways representing key mechanisms. The following diagram illustrates these pathways and their interconnections:
Figure 1: this compound enantiomer signaling pathways in neuroprotection
The Nrf2/ARE pathway represents a crucial mechanism through which this compound enantiomers exert their antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. This compound facilitates the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1), heat shock proteins (Hsp70), thioredoxin (Trx), sirtuins (Sirt1), and glutamate-cysteine ligase (GCL). These vitagenes collectively enhance cellular antioxidant capacity and promote mitochondrial biogenesis, contributing to the neuroprotective effects observed in various experimental models. [1]
Simultaneously, this compound enantiomers inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses. This compound prevents the phosphorylation and degradation of IκB, thereby retaining NF-κB in the cytoplasm and inhibiting its nuclear translocation. This suppression of NF-κB activity results in decreased expression of pro-inflammatory cytokines including TNF-α, IL-1, and IL-6, as well as inducible nitric oxide synthase (iNOS). The combined modulation of both Nrf2 and NF-κB pathways creates a synergistic effect that enhances cellular resistance to oxidative stress and inflammation, mechanisms that are particularly relevant in age-related neurodegenerative diseases and metabolic disorders. The enantiomeric configuration of this compound may influence the potency of these interactions, highlighting the importance of enantiomeric separation in pharmacological applications. [1]
Peak Tailing and Broadening: Peak tailing of this compound enantiomers is frequently observed due to secondary interactions with residual silanol groups on the stationary phase. To mitigate this issue, maintain the mobile phase pH between 4.0 and 6.0 to minimize silanol ionization, and add 0.1% formic acid or acetic acid to suppress ionic interactions. If tailing persists, consider adding 5-10 mM ammonium formate to the mobile phase, which effectively masks silanol activity while maintaining compatibility with mass spectrometric detection. Additionally, ensure the column temperature remains constant (±1°C), as fluctuations can cause variable retention times and peak broadening. [6]
Retention Time Shifts: Gradual shifts in retention time for this compound enantiomers may indicate column degradation or mobile phase inconsistency. Polysaccharide-based chiral stationary phases are particularly sensitive to solvent history; always use HPLC-grade solvents and avoid exposing the column to solvents with high water content (>20%) for extended periods in normal-phase mode. If retention decreases significantly for both enantiomers (>20% change from initial values), the chiral selector may be degrading, necessitating column replacement. For sudden changes in selectivity, verify mobile phase composition and column temperature stability. [6]
Temperature Optimization: The enantioselectivity factor (α) for this compound separation typically exhibits an inverse relationship with temperature. Conduct experiments at 15°C, 25°C, and 35°C to determine the optimal temperature for your specific chromatographic system. In most cases, lower temperatures (15-20°C) enhance enantioselectivity but increase retention times and back pressure. For preparative applications, slightly elevated temperatures (30-35°C) may offer better throughput with acceptable resolution. The van't Hoff plot (ln α vs. 1/T) should be linear, with the slope providing information about the thermodynamic basis of chiral recognition. [2]
Selector Concentration Optimization: In enantioselective liquid-liquid extraction, the cyclodextrin concentration significantly impacts both the distribution ratio and enantioselectivity. Perform systematic experiments with HP-β-CD concentrations ranging from 10 mM to 200 mM while monitoring the extraction efficiency (K) and enantioselectivity (α). The optimal concentration typically represents a balance between high enantioselectivity and practical this compound transfer to the organic phase. At very high cyclodextrin concentrations, the distribution ratios for both enantiomers decrease substantially, potentially reducing the process efficiency despite maintained enantioselectivity. [2]
The pharmacokinetic profile of this compound is characterized by relatively high absorption but rapid metabolism and elimination, resulting in limited bioavailability. To address this limitation, several novel formulation approaches have been developed, including the creation of hybrid molecules that enhance lipophilicity and stability. The synthesis of this compound-adamantane conjugates represents a promising strategy, as evidenced by DP-ADM—a hybrid molecule combining adamantane with dopamine (a this compound analogue). This hybrid demonstrated superior protective effects against metabolic overload-induced endothelial dysfunction compared to native this compound, with enhanced cellular uptake and prolonged half-life. The compound (30 mg/kg) decreased circulating lipids in hyperlipidemic mice and was superior to this compound in reducing inflammatory cytokines and improving vascular endothelial function, highlighting the therapeutic potential of enantiomerically pure this compound derivatives. [8]
The mechanistic basis for the enhanced efficacy of this compound derivatives involves multimodal action on key signaling pathways. DP-ADM inactivates MAPK signaling, as evidenced by downregulated phosphorylation of p38 and Erk. Inhibition of MAPK or NF-κB abolishes the anti-inflammatory effect of DP-ADM, confirming the involvement of these pathways. Additionally, DP-ADM activates FoxO1 signaling and increases mitochondrial biogenesis in endothelial cells. These findings illustrate how strategic chemical modification of this compound, combined with careful attention to enantiomeric purity, can yield derivatives with improved pharmaceutical properties and enhanced therapeutic efficacy for metabolic and cardiovascular diseases. [8]
Cosmetic Product Analysis: this compound is increasingly incorporated into cosmetic formulations for its antioxidant and anti-aging properties. For quality control of these products, a validated HPLC-UV method provides reliable enantiomeric quantification. Prepare samples by extracting 1 g of cosmetic cream with 10 mL of ethanol:water (1:1, v/v) using vortex mixing for 5 minutes, followed by centrifugation at 10,000 × g for 10 minutes. Filter the supernatant through a 0.45 μm PVDF membrane before analysis. The chromatographic separation employs a C18 column (250 × 4.6 mm, 5 μm) maintained at 35°C with isocratic elution using ethanol:1% acetic acid solution at pH 5 (5:95, v/v) as mobile phase at 1 mL/min. Detection at 280 nm provides adequate sensitivity, with method validation showing excellent recoveries (95-107%) and repeatability (RSD 1.1-3.6%). [7]
Dietary Supplement Authentication: The European Commission Regulation No. 432/2012 permits health claims for olive oil polyphenols, specifically noting they "contribute to the protection of blood lipids from oxidative stress" when containing at least 5 mg of this compound and its derivatives per 20 g of olive oil. To verify compliance, analyze free and total this compound content after acidic hydrolysis using the LC-MS methods described in Section 3.1. For routine screening, direct liquid electron ionization-tandem mass spectrometry (LEI-MS/MS) in flow injection analysis mode offers rapid analysis without chromatographic separation, enabling high-throughput verification of multiple samples. This approach demonstrates excellent repeatability with intraday RSD of 5-9% and interday RSD of 9-11%, making it suitable for quality control in regulatory and industrial settings. [4]
The enantiomeric separation of this compound represents a critical analytical challenge with significant implications for pharmaceutical development and nutritional science. This comprehensive set of application notes and protocols provides detailed methodologies for the successful resolution, quantification, and characterization of this compound enantiomers using various chromatographic, extraction, and spectroscopic techniques. The optimized conditions for chiral HPLC using polysaccharide-based stationary phases offer robust separation for analytical and preparative applications, while enantioselective liquid-liquid extraction presents a scalable alternative for industrial-scale production. The enhanced sensitivity achieved through advanced LC-MS methods with zirconia-based extraction enables precise quantification in complex biological matrices, supporting pharmacokinetic studies and metabolic investigations.
As research continues to elucidate the differential biological activities of this compound enantiomers, the importance of reliable enantiomeric separation techniques will continue to grow. The protocols outlined herein provide researchers with validated methods to advance our understanding of this compound pharmacology and develop enriched formulations with optimized therapeutic profiles. Future directions in this field will likely focus on continuous separation processes, immobilized chiral selectors for enhanced stability and reusability, and novel derivative synthesis to improve bioavailability while maintaining desired biological activities. Through the rigorous application of these enantiomeric separation techniques, researchers can fully exploit the therapeutic potential of this valuable natural compound in precision medicine applications.
Hydroxytyrosol (HT) is a potent phenolic compound found predominantly in olive fruits and oil, renowned for its exceptional antioxidant, anti-inflammatory, and neuroprotective properties. However, its application in research and drug development is significantly challenged by its inherent susceptibility to oxidation and degradation, particularly in aqueous solutions and under various experimental conditions. This document provides a comprehensive overview of HT's stability profile, derived from recent scientific investigations, and offers detailed protocols for maintaining its integrity in experimental settings. The instability of HT not only compromises experimental reproducibility but also affects the reliability of bioactivity assessments, making stability optimization a critical prerequisite for valid research outcomes.
This compound's instability stems primarily from its catechol structure (3,4-dihydroxyphenethyl alcohol), which, while responsible for its potent antioxidant activity, also renders it highly vulnerable to oxidative processes including autoxidation, enzyme-mediated oxidation, and metal-catalyzed degradation.
Table 1: Key Stability-Limiting Factors of this compound
| Factor | Effect on Stability | Experimental Manifestation |
|---|---|---|
| pH | Highly unstable in neutral to alkaline conditions | Rapid oxidation at pH ≥7.0; greater stability in acidic conditions [1] |
| Temperature | Degradation accelerates with increasing temperature | Activation energy for thermal decomposition: 128.50 kJ·mol⁻¹ [2] |
| Bicarbonate Ions | Catalyzes autoxidation even without metals | 85% HT oxidation in simulated tap water with NaHCO₃ [1] |
| Dissolved Oxygen | Drives autoxidation processes | Color development and quinone formation in aerated solutions [1] |
| Metal Ions | Catalyzes oxidation reactions | Calcium ions synergize with bicarbonate to enhance degradation [1] |
Thermogravimetric analysis provides crucial parameters for understanding HT's behavior during high-temperature processing or accelerated stability studies.
Table 2: Thermal Decomposition Kinetics of this compound at Different Heating Rates [2]
| Heating Rate (K·min⁻¹) | Onset Temperature (°C) | Max Decomposition Temperature (°C) | Activation Energy (kJ·mol⁻¹) |
|---|---|---|---|
| 5 | 252.9 | 291.4 | 114.36-137.18 |
| 10 | 262.8 | 305.2 | 114.36-137.18 |
| 20 | 273.6 | 314.8 | 114.36-137.18 |
| 40 | 298.7 | 341.9 | 114.36-137.18 |
The kinetic analysis indicates that the non-isothermal decomposition mechanism of HT follows a one-dimensional diffusion (D1) model with integral form g(x) = x² and differential form f(x) = 1/(2x) [2].
HT's effectiveness as an antioxidant varies significantly across different lipid systems, influenced by the degree of unsaturation and temperature conditions.
Table 3: Thermal Antioxidative Kinetics of HT in Selected Lipid Systems (60-100°C) [3]
| Lipid System | Activation Energy, Ea (kJ·mol⁻¹) | Temperature Coefficient (TC) | Q₁₀ Number | ΔG++ Increase (%) |
|---|---|---|---|---|
| Olive Oil | Highest increase | Improved | Improved | 9.7 |
| Canola Oil | Moderate changes | Reduced | Reduced | 8.9 |
| Fish Oil | Lowest changes | Reduced | Reduced | 5.7 |
Site-specific glucosylation represents a promising approach to enhance HT stability without compromising its bioactivity.
Cocrystal engineering offers an alternative stabilization strategy, particularly valuable for solid formulations.
This protocol systematically evaluates HT stability under various aqueous conditions relevant to experimental applications.
This protocol characterizes the thermal behavior of HT using thermogravimetric analysis (TGA).
This protocol outlines the enzymatic glycosylation of HT to enhance stability.
The degradation pathways of this compound follow predictable oxidative mechanisms that can be visualized through the following reaction scheme:
This diagram illustrates the primary oxidative degradation pathway of this compound and the strategic interventions to enhance its stability. The process initiates with electron transfer from HT's catechol group, forming a semiquinone radical that further oxidizes to the characteristic red benzoquinone chromophore, ultimately progressing to oligomeric and polymeric products. Environmental factors—particularly bicarbonate ions—catalyze this autoxidation without requiring transition metals. Stabilization approaches including site-specific glucosylation and cocrystal formation effectively interrupt this degradation cascade [4] [1] [5].
This compound presents significant stability challenges that must be addressed through thoughtful experimental design and stabilization strategies. The protocols outlined herein provide researchers with standardized methods to assess, monitor, and enhance HT stability across various experimental conditions. Implementation of these guidelines will improve data reproducibility and reliability in this compound research, ultimately supporting its successful application in nutraceutical, pharmaceutical, and functional food development.
1. Analytical Protocol for Hydroxytyrosol and Tyrosol in Virgin Olive Oil
This protocol is designed to verify the EC Regulation 432/2012 health claim by quantifying total this compound (Htyr) and tyrosol (Tyr) content. The method involves extracting the polar fraction and hydrolyzing bound forms to measure the bioactive compounds eligible for the claim [1].
Sample Preparation (Polar Fraction Extraction):
Acidic Hydrolysis of Bound Forms:
UHPLC-DAD Analysis:
2. Direct Hydrolysis and Quantification Method
This streamlined approach simplifies the process by hydrolyzing phenolic compounds directly in the olive oil, avoiding the initial polar extraction step. This can mitigate uncertainties from incomplete extraction and aligns the measurement directly with the health claim's intent [2].
Direct Acidic Hydrolysis of Oil:
Extraction and HPLC Analysis:
The table below summarizes the core characteristics of the two main analytical approaches.
| Feature | UHPLC Protocol (Polar Fraction Hydrolysis) | Direct Hydrolysis Protocol |
|---|---|---|
| Principle | Extraction of polar fraction followed by hydrolysis and analysis [1] | Direct hydrolysis of the oil, then analysis of freed phenols [2] |
| Sample Prep | Liquid-liquid extraction required | Minimal; direct treatment of oil |
| Key Advantage | Provides additional information on phenol profile before hydrolysis [1] | Simpler, faster, avoids incomplete extraction errors [2] |
| Detection | DAD @ 280 nm [1] | UV or Fluorescence (higher sensitivity) [2] [3] |
| Analysis Time | Faster UHPLC run (~1/3 of HPLC time) [1] | Hydrolysis step can be lengthy (4-6 hours) [2] |
| Method Validation | In-house validated; Precision <11% RSD; Recovery >87% [1] | Simpler quantification, but hydrolysis conditions require optimization [2] |
The following diagram illustrates the decision pathway for selecting and applying the appropriate analytical method.
Hydroxytyrosol (3,4-dihydroxyphenylethanol; HT) is a potent phenolic compound primarily found in olives and extra virgin olive oil (EVOO), renowned for its exceptional antioxidant capacity and diverse health benefits, including cardioprotective, anti-inflammatory, and neuroprotective effects. Despite its promising bioactivities, HT faces significant delivery challenges that limit its therapeutic application, including rapid metabolism and excretion, low oil solubility, chemical instability, and poor bioavailability when administered in its free form. The food matrix significantly influences HT absorption, with EVOO demonstrating superior bioavailability compared to other matrices, leading the European Food Safety Authority (EFSA) to approve health claims only when HT is consumed within EVOO [1] [2] [3].
Encapsulation strategies offer promising solutions to overcome these limitations by protecting HT from degradation, modulating its release profile, and enhancing its absorption and targetability. These approaches include lipid-based systems (emulsions, microemulsions, liposomes), polymer-based particles, and chemical modification techniques that collectively aim to improve HT's stability, bioavailability, and therapeutic efficacy [4] [5]. This document provides comprehensive application notes and detailed experimental protocols for researchers developing advanced HT delivery systems, with a focus on overcoming physicochemical and pharmacokinetic limitations through engineered formulations.
Various encapsulation strategies have been investigated to enhance the stability and bioavailability of this compound, each with distinct advantages and limitations. The selection of an appropriate delivery system depends on the intended application, desired release characteristics, and route of administration.
Table 1: Comparison of this compound Encapsulation Approaches
| Encapsulation System | Key Components | Particle Size Range | Encapsulation Efficiency | Key Advantages | Documented Performance |
|---|---|---|---|---|---|
| W/O Microemulsions | IPM, EVOO, Tween 80, DMG | 10-50 nm | >95% | Enhanced intestinal absorption, thermodynamic stability | 2.5-fold increase in bioavailability vs. free HT [6] |
| Supercritical Fluid Encapsulation | Eudraguard protect, sc-CO₂ | 200-800 nm | 85-92% | Core-shell structure, solvent-free processing, taste masking | Excellent protection against oxidation during storage [7] |
| Liposomes | Phospholipids, cholesterol | 80-200 nm | 70-85% | Biocompatibility, bilayer structure for amphiphilic compounds | Preservation of antioxidant activity after encapsulation [5] |
| Polymer Nanoparticles | PLGA, chitosan, gelatin | 100-500 nm | 75-90% | Controlled release, mucoadhesion, targetability | Extended release profiles (24-72 hours) [4] |
| Chemical Derivatives | HTyr-oleate (lipophilic esters) | N/A | N/A | Increased membrane permeability, modified metabolism | Enhanced antimicrobial activity against S. aureus strains [5] |
The food or delivery matrix significantly influences HT bioavailability. Human studies demonstrate that HT pharmacokinetics are strongly matrix-dependent, with EVOO providing the optimal delivery vehicle among tested matrices. A clinical trial administering 5 mg of HT in different oils revealed that EVOO yielded significantly higher plasma concentrations (3.79 ng/mL after 30 minutes) and urinary excretion (0.86 µg/mg creatinine) compared to fortified refined olive, flax, and grapeseed oils [2]. This enhanced bioavailability from EVOO is attributed to its complex lipid composition and minor constituents that may facilitate HT absorption through mixed micelle formation and potentially slow gastric emptying, extending the absorption window.
This protocol describes the formulation of biocompatible W/O microemulsions to enhance HT absorption, adapted from studies demonstrating effective intestinal permeability in Caco-2/HT29-MTX coculture models [6] [8].
This protocol describes the encapsulation of HT-rich olive oil in Eudraguard protect using SFEE technology, producing core-shell particles with enhanced stability [7].
This protocol describes the preparation of HT-loaded liposomes, effective for maintaining antioxidant efficacy while modifying release profiles [5].
Comprehensive characterization of HT delivery systems is essential for quality control and performance prediction. The following table summarizes key analytical methods and their applications in formulation development.
Table 2: Analytical Methods for Characterization of HT Delivery Systems
| Analytical Method | Key Parameters Measured | Application Notes | Typical Results for Optimal Formulations |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, PDI | Dilute samples to appropriate concentration; measure at 25°C | Microemulsions: 10-50 nm; Liposomes: 80-200 nm; PDI <0.3 |
| Electron Paramagnetic Resonance (EPR) | Micelle interfacial properties, HT localization | Use 5-DSA spin probe; analyze spectrum changes | HT incorporation affects surfactant monolayer packing |
| LC-MS/MS | HT quantification, metabolite identification | Use reverse-phase C18 column; multiple reaction monitoring | LOD: 0.3 ng/mL; linear range: 1-500 ng/mL |
| In Vitro Release Studies | Release kinetics, mechanism | Dialysis method; sink conditions; simulated GI fluids | Biphasic release: burst (20-40%) followed by sustained |
| Antioxidant Assays | Free radical scavenging capacity | DPPH, ABTS, ORAC; compare encapsulated vs. free HT | Encapsulated HT retains >85% antioxidant activity |
The Caco-2/HT29-MTX coculture model (9:1 ratio) provides a predictive absorption platform that mimics human intestinal epithelium. Key implementation considerations include:
Studies using this model demonstrated that W/O microemulsions significantly enhance HT absorption compared to aqueous solutions, with absorption inversely correlated with surfactant concentration due to mucous entrapment and modified transcellular transport [6].
For animal studies, administer HT formulations orally to fasted rodents and collect serial blood samples. Key parameters include:
Human studies reveal that enteric-coated capsules containing 7.5 mg HT in EVOO achieve approximately 2.5-fold higher bioavailability compared to standard formulations, with Tmax of 123 minutes and t½ of 150 minutes [9].
This diagram illustrates this compound's path to neuroprotection following oral administration, highlighting how encapsulation strategies enhance key steps. HT must survive gastrointestinal conditions, undergo absorption, bypass extensive metabolism, cross the blood-brain barrier, and engage multiple cellular pathways to exert neuroprotective effects. Encapsration provides critical enhancements at each stage: protection from degradation, improved absorption through lipid facilitation, modified distribution and metabolism, and enhanced BBB penetration. The ultimate functional outcomes include reduced neuroinflammation, decreased oxidative stress, and improved cognitive function, particularly relevant in age-related neurodegenerative conditions [10].
This workflow outlines a systematic approach for selecting and optimizing HT encapsulation strategies based on specific application requirements. The process begins with clearly defining needs regarding administration route, desired release profile, and production scale, then proceeds through iterative development cycles. Each encapsulation technology offers distinct advantages: lipid-based systems typically provide enhanced absorption and are well-suited for food applications; polymer-based systems enable controlled release and targeted delivery; while chemical modification approaches can increase membrane permeability and modify biological activity. The implementation phase addresses critical development considerations including prototype refinement, scale-up feasibility, stability assessment, and technology transfer for commercial application [7] [4] [5].
Encapsulation technologies offer viable solutions to overcome the delivery challenges associated with this compound, particularly its rapid metabolism, limited bioavailability, and chemical instability. The protocols outlined herein provide researchers with standardized methods for developing and evaluating HT delivery systems, with each approach offering distinct advantages for specific applications. W/O microemulsions excel in enhancing intestinal absorption, supercritical fluid encapsulation produces stable core-shell particles with excellent protection, and liposomes maintain antioxidant efficacy while modifying biodistribution.
Future development should focus on advanced targeting strategies, including surface-functionalized particles for specific tissues or cells, and intelligent delivery systems that respond to physiological stimuli. Additionally, more comprehensive human studies are needed to establish correlation between in vitro performance and clinical outcomes, particularly for emerging applications in neuroprotection and metabolic health. As encapsulation technologies evolve, this compound formulations have significant potential to bridge the gap between nutritional and pharmaceutical applications, delivering on the promise of this powerful natural antioxidant for human health.
The table below summarizes key strategies and their outcomes from recent studies for enhancing HT production in engineered microbial systems.
| Strategy Category | Specific Action | Host Organism | Key Outcome / Yield Achieved | Citation |
|---|---|---|---|---|
| Enzyme & Pathway Engineering | High-throughput screening of HpaB hydroxylase | Corynebacterium glutamicum | 31.2 g/L HT from tyrosine; 98% conversion rate [1] | |
| Enzyme & Pathway Engineering | Co-expression of TPL, aadL, KAD, yahK, gdh | E. coli | 55.3 mM HT in 14 h via fed-batch biotransformation [2] | |
| Enzyme & Pathway Engineering | Screening HpaB/HpaC, flux recombination, cofactor engineering | E. coli | 6.97 g/L HT [1] | |
| De Novo Synthesis | Introduction of HpaB/HpaC, ARO10, ADH6; carbon & pH optimization | E. coli (glycerol carbon source) | 9.87 g/L HT [1] | |
| Chassis & Fermentation | Use of GRAS (Generally Recognized as Safe) organisms like yeast | S. cerevisiae | Aims to improve product safety and consumer acceptance [1] | |
| Chassis & Fermentation | Optimization of pH and temperature | E. coli | Increased HT yield by 89.3% [2] | |
| Chassis & Fermentation | Plasmid combination & copy number optimization | E. coli | Increased HT production by 84% [2] |
Here are solutions to common challenges in HT biosynthesis, based on the latest research.
The core bottleneck is often the efficiency of converting tyrosine or its derivatives to HT. Focus on these two primary pathways:
Actionable Recommendations:
The conversion of tyrosol to HT is a critical hydroxylation step. Low efficiency here directly limits final yield.
Metabolic burden and toxic intermediates like dopaquinone can hinder cell growth and production.
Below is a detailed methodology based on a recent high-yield study that employed a multienzyme cascade in E. coli [2]. This can serve as a robust template for your experiments.
Title: Fed-Batch Biotransformation for High-Titer this compound Production in Engineered E. coli.
Objective: To produce this compound from a defined substrate using a reconstituted multienzyme pathway in a controlled bioreactor setting.
Key Enzymes & Genes:
Experimental Workflow:
Procedure:
Strain Construction:
Cell Culture and Induction:
Whole-Cell Catalyst Preparation:
Fed-Batch Biotransformation:
Product Quantification:
The following diagram illustrates the two primary natural biosynthetic pathways of HT from tyrosine, which form the basis for most metabolic engineering strategies [3] [4].
Hydroxytyrosol is prone to autoxidation, a process significantly accelerated in neutral to alkaline conditions and in the presence of specific ions. The primary factors affecting its stability are summarized in the table below.
| Factor | Impact on Stability | Key Findings from Research |
|---|---|---|
| pH | High instability at neutral/alkaline pH | Rapid, complete transformation in neutral aqueous solutions (pH 7.0) after 1 day; more stable in acidic conditions (e.g., urine with acetic acid) [1] [2]. |
| Ionic Composition | Bicarbonate (HCO₃⁻) and Calcium (Ca²⁺) ions catalyze oxidation | Synergistic effect of HCO₃⁻ and Ca²⁺ in tap water caused 85% HT oxidation and red color formation (λmax=490 nm). Metal ions like ferric ions can also cause color development [1]. |
| Temperature | Stability decreases as temperature increases | HT is no longer detectable after 150 min at 220°C. Integrity is largely preserved at temperatures below 100°C [3]. |
| Light & Oxygen | Exposure promotes autoxidation | Non-enzymatic autoxidation is influenced by light and oxygen, leading to degradation during processing, storage, and application [1]. |
The oxidation process leads to the formation of various products, including the red chromophore 2-(2-hydroxyethyl)-5-hydroxy-benzoquinone [1]. The relationship between these factors and HT stability can be visualized in the following workflow.
To overcome these instability issues, several formulation and delivery strategies can be employed.
| Strategy | Mechanism | Application Note |
|---|---|---|
| Chemical Modification | Creating more stable derivatives (e.g., acetates or ethers) that can release active HT in vivo [4]. | Novel derivatives like HT-3 show enhanced stability and activity. Acetylated forms (e.g., hydroxytyrosyl acetate) are naturally occurring and more stable [4] [5]. |
| Advanced Delivery Systems | Shielding HT from the external environment. | Emulsions, encapsulation (liposomes, microspheres), and vesicular carriers can significantly improve stability, control release, and enhance bioavailability [4]. |
| Matrix Selection | Using a protective vehicle for delivery. | HT is more stable in a lipid-rich matrix like extra virgin olive oil (EVOO) compared to aqueous solutions. This also improves absorption [4] [6]. |
| Sensory Masking | Improving acceptability without compromising stability. | For HT-enriched foods, bitterness can be reduced via cyclodextrin complexation or microencapsulation, which also may protect the molecule [7]. |
FAQs for Experimental Workflows
Q1: How should I prepare and store stock solutions of HT to ensure stability over time?
Q2: I am observing a red/pink color in my HT solutions. What is happening and how can I prevent it?
Q3: My analytical results for HT concentration are inconsistent. What pre-analytical factors should I check?
Q4: How does heating affect HT during processing or cooking studies?
For researchers new to this compound (HT) or those encountering unexpected results, understanding its fundamental characteristics is essential for designing effective extraction protocols.
Optimizing this compound yield requires careful consideration of extraction techniques and parameters. The table below summarizes key methodologies.
Table 1: Optimization Strategies for this compound Extraction
| Method | Optimal Parameters | Expected Improvement | Key Considerations |
|---|---|---|---|
| Pulsed Electric Field (PEF) Pre-treatment [7] | Field: 0.6 kV/cm, Frequency: 90 Hz, Time: 11 s | HT: +26.8%, Oleuropein: +21.7%, Total Phenolics: +15.6%, Antioxidant Activity: +32.3% | Induces cell membrane electroporation, enhancing subsequent solvent extraction. |
| Ultrasound-Assisted Extraction (UAE) [8] | Power: 60%, Solvent: Water, Ratio: 20% (w/v), Time: 25 min | Maximizes antioxidant activity & phenolic yield. | Water is effective and green; optimal power and solid-to-solvent ratio are critical. |
| Biological Conversion (Oleuropein to HT) [3] | Strains: F. sanfranciscensis B415, L. pentosus B506/B307, Time: 3 days | Efficient bioconversion of oleuropein in olive leaves. | Eco-friendly, solvent-free. Requires screening for β-glucosidase activity in LAB. |
| Direct Acidic Hydrolysis of Olive Leaves [4] | One-step extraction & hydrolysis of dried leaves. | Produces an HT-enriched extract (HT content ~11.27%). | Simplifies production, avoids separate extraction and hydrolysis steps. |
Post-extraction stability and bioavailability are common challenges. The following table outlines major issues and validated solutions.
Table 2: Strategies to Enhance Stability and Bioavailability
| Challenge | Impact | Solution | Reference |
|---|---|---|---|
| Low Stability in Neutral Aqueous Solutions | Rapid autoxidation, forming a red chromophore (λmax=490 nm), leading to compound degradation. | Acidify solutions, use chelating agents, employ low-oxygen handling, and utilize barrier packaging. | [5] |
| Rapid Metabolism & Low Bioavailability | Extensive Phase II metabolism (glucuronidation/sulfation) and rapid excretion limit efficacy. | Use lipid-based delivery systems (emulsions, microemulsions), encapsulation (cyclodextrins, liposomes), and pro-drug forms like hydroxytyrosyl acetate. | [1] [6] |
| Matrix Effects | Proteins and fibers in food matrices can decrease HT bioaccessibility. | Utilize lipid phases and microstructured carriers to enhance bioaccessibility. Be mindful of final product formulation. | [1] |
Table 3: Troubleshooting Guide for this compound Extraction and Stabilization
| Problem | Possible Causes | Solutions |
|---|
| Low Extraction Yield | Inefficient cell disruption, suboptimal solvent, low precursor conversion. | 1. Implement PEF pre-treatment [7]. 2. Optimize solvent (e.g., water/ethanol) and UAE parameters [8]. 3. For leaves, use LAB fermentation or direct acidic hydrolysis to convert oleuropein [3] [4]. | | HT Degradation / Color Change | Autoxidation at neutral-alkaline pH, especially with bicarbonate ions and metal catalysts. | 1. Maintain acidic pH in solutions [5]. 2. Use chelators (e.g., EDTA) to sequester metal ions [1]. 3. Purge with nitrogen and use airtight, opaque containers. | | Poor Bioavailability in Models | Rapid metabolism and conjugation, improper delivery format. | 1. Formulate with lipid-based delivery systems (e.g., microemulsions in oil) [1] [6]. 2. Use phospholipid complexes or cyclodextrin inclusions to improve absorption. | | Inconsistent Results Between Batches | Variability in raw material (olive cultivar, harvest time), unstable extraction conditions. | 1. Source raw material from a single, well-characterized supplier and batch. 2. Standardize and meticulously document all extraction parameters (time, temp, power). |
This protocol is designed to maximize the yield of this compound and other phenolics by disrupting cell walls before extraction.
This eco-friendly method uses microorganisms to convert the abundant precursor oleuropein into HT.
To better illustrate the optimized processes, the following diagrams map out the key experimental workflows.
This chart outlines the decision path for selecting and applying the main extraction and stabilization strategies.
This chart details the biological pathway of this compound formation from its precursor in olive leaves.
Q: What are the basic solubility properties of hydroxytyrosol (HT)? HT is a small, amphipathic molecule, meaning it has both hydrophilic and lipophilic properties [1] [2]. It is fairly soluble in water and polar organic solvents like low-molecular-weight alcohols (e.g., ethanol) [3] [4]. Its solubility can be quantitatively measured in solvent mixtures, as shown in the data for ethanol-water systems below [5].
Q: What is the main stability challenge with HT? HT is highly susceptible to oxidation due to its catechol group [4]. Factors like exposure to light, elevated temperatures, and oxygen can accelerate this process, leading to the formation of quinones and other oxidation products. This not only diminishes its antioxidant efficacy but can also cause discoloration and reduce the shelf-life of experimental formulations [4].
Advanced delivery systems are the primary means to enhance HT's solubility, stability, and bioavailability.
| Strategy | Description | Key Findings & Potential Benefits |
|---|---|---|
| Lipid-Based Emulsions [1] | Dispersion of HT within fine oil droplets in water using emulsifiers. | Mimics natural EVOO matrix; lipid phase can enhance intestinal uptake and protect during digestion [1]. |
| Encapsulation [1] | Trapping HT within protective colloidal systems (e.g., liposomes, polymeric nanoparticles). | Creates physical barrier against oxygen, light; allows for controlled release and targets specific tissues [1]. |
| Vesicular Carriers [1] | Use of lipid bilayers (e.g., liposomes) to encapsulate HT. | Amphipathic nature of HT compatible with phospholipid layers; improves cellular delivery [1]. |
| Chemical Modification [1] | Creating more lipophilic derivatives (e.g., phenolipids like HT-acetate). | Can improve solubility in oil matrices and enhance membrane permeability. Derivatives may act as prodrugs, regenerating active HT in vivo [1]. |
| Nanomedicine Formulations [6] | Use of data-driven workflows (AI & automation) to design nanoformulations for poorly soluble drugs. | Rapidly identifies optimal excipient combinations to create stable, small, uniform nanoparticles with improved solubility [6]. |
The following workflow diagram illustrates a modern, integrated approach to developing these advanced formulations.
Formulation Development Workflow
| Temperature (K) | Temperature (°C) | Solubility in Ethanol + Water Mixtures |
|---|---|---|
| 293.15 | 20 | Measured data available [5] |
| 298.15 | 25 | Measured data available [5] |
| 303.15 | 30 | Measured data available [5] |
| 308.15 | 35 | Measured data available [5] |
| 318.15 | 45 | Measured data available [5] |
Note: The original source provides specific numerical solubility values at these temperatures, which are essential for precise experimental planning [5].
Q: My HT solution has changed color. What happened and how can I prevent it? This indicates oxidation. To prevent it:
Q: I am not achieving the expected bioavailability in my animal models. What can I do? Bioavailability is heavily influenced by the delivery matrix. Consider these factors, derived from human studies:
The following decision tree can help you troubleshoot common experimental problems related to HT's solubility and stability.
Troubleshooting this compound Solubility and Stability
fastsolv can predict solubility across a wide range of temperatures and solvents. These data-driven approaches can screen billions of possible formulations by leveraging active learning and automated experimentation, dramatically accelerating the optimization process for nanomedicines containing challenging molecules like HT [6] [8].
What are the main factors that cause hydroxytyrosol degradation? The primary factors are exposure to light (especially UV light), oxygen, and elevated temperatures [1] [2] [3]. The stability is also influenced by the solvent or matrix it is dissolved in [1].
Does the storage solvent affect this compound's stability? Yes, the choice of solvent is critical. Research indicates that the antioxidant activity of related compounds like oleuropein degrades at different rates in water versus ethanol under UV light [1]. For long-term storage, protecting the solution from light and air is more important than the solvent itself.
Can this compound be stabilized for high-temperature processes like deep-frying? Yes. Studies show that enriching oils with this compound significantly improves their thermal stability. One study demonstrated that extra virgin olive oil (EVOO) enriched with this compound and deep-fried at 170°C for 3 hours exhibited low hydrolysis and oxidation, maintaining high antioxidant potential [4].
What analytical methods are used to monitor this compound degradation? Common techniques include:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid degradation in liquid formulation | Exposure to light (especially UV) and/or oxygen [1] [3] | Store in amber glass vials; purge container headspace with an inert gas (e.g., nitrogen or argon); consider refrigeration. |
| Loss of antioxidant activity during high-temperature processing (e.g., in oils) | Thermal oxidation and degradation of the phenolic compound [4] | Enrich the oil matrix with this compound or its derivatives; optimize process parameters to use lower temperatures (e.g., 170°C) and shorter durations (e.g., 3 h) [4]. |
| Decreased concentration in stored bulk agro-industrial waste (e.g., olive cake) | Prolonged storage in open air, exposed to rain and elements [5] | Store residues under a roof (covered); limit storage time to under 3 months to minimize concentration loss [5]. |
| Inconsistency in experimental results on oxidative stability | Varying concentrations of this compound used for enrichment [2] | Standardize the concentration of this compound or its acetate (e.g., 0.025% - 0.75% by weight) used in experiments to ensure reproducible conditions and results [2]. |
Here are the methodologies from key studies that you can reference as standard operating procedures (SOPs) in your technical center.
This protocol is adapted from a study on this compound acetate in sunflower oil and is ideal for testing the stabilizing effect of antioxidants in lipid matrices [2].
This method, based on research into oleuropein (a precursor to this compound), is useful for determining the photosensitivity of compounds in solution [1].
The following table summarizes key quantitative findings from the research to serve as a benchmark for expected outcomes.
| Condition / Parameter | Key Finding | Reference |
|---|---|---|
| Deep-frying Stability (EVOO with HTyr, 170°C/3h) | Low hydrolysis & oxidation; K232 values within standard limit (≤2.5) for several EVOO varieties. | [4] |
| Storage Condition (Olive cake) | Concentrations of oleuropein, this compound, and tyrosol remained stable for up to 3 months when stored under roof. Open-air storage led to significant losses. | [5] |
| UV Irradiation (Oleuropein in solution) | Antioxidant activity remained nearly constant in water over 150 min but dropped considerably in ethanol. | [1] |
| Antioxidant Enrichment (Sunflower oil with HTy-Ac) | Enrichment with 0.75% HTy-Ac showed the greatest effect in slowing the rise of peroxides and other oxidation markers during storage at 70°C. | [2] |
To help visualize the experimental setup for assessing this compound stability in oils, here is a workflow diagram based on the cited protocol.
FAQ 1: Can hydroxytyrosol (HT) cross the blood-brain barrier? Yes, evidence indicates that this compound can cross the BBB. A key 2023 study found that while HT was largely detected in the brains of healthy mice, it showed a 200-fold increase in penetration in mice with chronic unpredictable mild stress (CUMS)-induced depression. This enhanced penetration was linked to a deficiency in tight junction proteins in the BBB under pathological conditions. In these depressive mice, HT was mostly distributed in the hippocampus [1]. Another 2025 review also confirms that HT can reach the brain in small but functional amounts, and that its delivery can be enhanced through various formulation methods [2].
FAQ 2: What is the primary challenge in delivering this compound to the brain? The primary challenge is its rapid metabolism and clearance from the body, which can limit the amount of intact HT available to reach and cross the BBB [2]. Furthermore, while pathological conditions can increase BBB permeability, relying on this is not a controllable or safe strategy for drug delivery. Therefore, formulation strategies are needed to protect HT from metabolism and enhance its intrinsic brain-targeting ability.
FAQ 3: What strategies can enhance this compound's brain delivery? Strategies can be broadly classified into passive and active targeting:
FAQ 4: What molecular mechanisms is this compound known to act on in the brain? this compound acts on several cellular pathways, including Nrf2, NF-κB, JAK/STAT, PI3K/Akt, and SIRT1, which are involved in regulating redox balance, inflammation, and programmed cell death [2]. Specifically for depression, it was found to exert an antidepressant effect by inhibiting the C3-CD11b pathway, which alleviates microglia activation [1].
The table below summarizes quantitative data from a key study on this compound's brain pharmacokinetics [1].
| Parameter | Finding in Normal Mice | Finding in CUMS Depressive Mice | Analytical Method |
|---|---|---|---|
| BBB Penetration | Minimal detection | 200-fold higher than in normal mice | Established LC-MS/MS method |
| Primary Brain Distribution | Not applicable | Hippocampus | Brain regional uptake analysis |
| Proposed Mechanism Against Depression | Not applicable | Inhibition of C3-CD11b pathway; Improvement of fatty acid biosynthesis and metabolism in the hippocampus | Multi-omics (proteomics, metabolomics), spatial-resolved metabolomics, in vitro validation with BV-2 microglia |
For early, high-throughput screening of HT formulations, the Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB) is a simple and cost-effective method [6].
For more physiologically relevant data, use a human-cell-based microfluidic BBB model [7].
The following diagram illustrates the experimental workflow for assessing BBB permeability using this advanced model.
To validate findings in a live animal model, you can use methods like those described for quantifying BBB permeability in rat brains [8].
Problem: Low or inconsistent BBB permeability readings in vitro.
Problem: this compound is unstable or precipitates in the assay buffer.
Problem: Discrepancy between high in vitro permeability and low in vivo brain uptake.
| Problem Area | Symptom | Root Cause | Solution | Key Outcomes & Citation |
|---|---|---|---|---|
| Initial Tyrosine Hydroxylation | Low L-DOPA/low overall HT yield; poor efficiency of mouse tyrosine hydroxylase [1]. | Use of mouse tyrosine hydroxylase with inefficient cofactor (MH4) regeneration [1]. | Replace with engineered HpaBC from E. coli. Use structure-guided mutagenesis (residues S210, A211, Q212) & directed evolution [1]. | ↑ Relative activity on tyrosine by 12-15 fold; ↑ final tyrosine conversion rate to 95% [1]. |
| Dopamine Oxidation | Low HT yield; high intracellular dopamine accumulation [1]. | Low activity of Tyramine Oxidase (TYO); reaction produces toxic NH₃ & H₂O₂ [1]. | Engineer TYO via in vivo-directed evolution. Use an engineered hydroxytyrosol biosensor (based on C. glutamicum VanR) for high-throughput screening [1]. | Solved the second rate-limiting step; ↑ this compound pathway yield to ~95% conversion from tyrosine [1]. |
| Downstream Pathway Balancing | Low product titer in de novo synthesis [2] [3]. | Imbalanced expression of multiple pathway enzymes; low catalytic efficiency [3]. | Modular optimization: Optimize plasmid copy numbers, gene order in operons, and culture conditions (T, pH) [1] [3]. Use multienzyme cascades [3]. | Fed-batch biotransformation: 55.3 mM (8.6 g/L) HT in 14h [3]. De novo synthesis: 9.87 g/L from glycerol [2]. |
This protocol is for enhancing the conversion of tyrosine to L-DOPA [1].
This protocol optimizes the second rate-limiting step, dopamine to 3,4-DHPAA [1].
The diagram below illustrates the engineered biosynthetic pathway for this compound in E. coli, highlighting the two major rate-limiting bottlenecks and the engineering strategies used to resolve them.
Based on the latest research, here are the most promising directions for efficient this compound production:
The table below summarizes frequent issues, their causes, and actionable solutions based on current research.
| Challenge | Root Cause | Recommended Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Complex Extract Composition [1] [2] | Co-extraction of sugars (mannitol, glucose), proteins, and other phenolics from biomass or fermentation broth. | Liquid-Liquid Extraction (LLE) with ethyl acetate [1]. | Recovery: Up to 88.8% of Hydroxytyrosol [1]. |
| Solid-Phase Extraction (SPE) with C18 or polymeric resins (DSC-8, Purosorb PAD910) [1]. | Purity: Can achieve extracts with 873 mg/g (87.3%) phenolic content (HT being the standout) [1]. | ||
| Low Final Purity [3] [4] | Inefficient separation from structurally similar compounds or residual solvents. | Multi-step purification: Combine LLE or membrane filtration with subsequent SPE or chromatographic purification [1] [5]. | Purity: A process of filtration, reverse osmosis, resin adsorption, and spray drying can achieve 99% purity from fermentation broth [3]. |
| Oxidation and Degradation [2] | Catechol group in HT is highly susceptible to oxidation when exposed to light, oxygen, and high temperatures. | Process Stabilization: Acidify environment, use chelating agents, low-oxygen handling, and barrier packaging [6]. | Result: Maintains antioxidant potency and prevents formation of dark-colored quinone byproducts [2]. |
| Low Yield & High Cost [3] [4] | Traditional plant extraction has low recovery, high solvent use, and is expensive to scale. | Membrane Technology: Use as an initial purification step to remove large impurities and concentrate the extract [1]. | Benefit: Reduces solvent consumption and processes large volumes, suitable as a preliminary step before LLE or SPE [1]. |
Here are methodologies for two of the most effective purification techniques mentioned above.
This method is effective for initial recovery and concentration of this compound from aqueous solutions like olive mill wastewater or fermentation broth [1].
SPE is excellent for further purifying this compound extracts after an initial LLE step [1].
The following diagram illustrates a recommended multi-step workflow for purifying this compound, integrating the protocols above.
Q1: What are the major impurities to watch out for when purifying this compound from olive by-products? The primary impurities are sugars like mannitol and glucose, which are highly concentrated in the extract [1]. Other phenolic compounds and organic acids may also be present. LLE and the washing step in SPE are specifically designed to remove these sugars and other polar impurities effectively [1].
Q2: Why is the this compound in my final product turning brown? This is a classic sign of oxidation [2]. The catechol group in this compound is easily oxidized when exposed to air, light, or higher temperatures, forming dark-colored quinones. To prevent this, implement stabilization strategies throughout your process: work under an inert atmosphere (e.g., nitrogen), acidify solutions, avoid prolonged storage, and use light-resistant containers [6] [2].
Q3: Are there more sustainable alternatives to solvent-intensive extraction methods? Yes, biosynthetic production using engineered microorganisms (e.g., E. coli, C. glutamicum) is a rapidly advancing and more sustainable alternative [3] [4]. These methods use renewable carbon sources and can achieve very high titers and purity, potentially simplifying the downstream purification process and reducing environmental impact [3] [5].
The table below summarizes the primary issues and the current status of production methods as discussed in the literature [1] [2].
| Challenge Category | Specific Issues | Status of Current Methods (Plant Extraction) |
|---|---|---|
| Raw Material & Supply | Seasonal availability of olives; geographic limitations; competition with food industry [2]. | Dependent on olive cultivation, leading to an unstable and potentially expensive supply chain [1]. |
| Extraction & Purification | Complex and costly processes; low HT content in source materials (e.g., 0.07-55.1 mg/g in olive pomace); high solvent use [2]. | Inefficient. For example, processing 1000 kg of olive mill wastewater may yield only ~139-278 g of pure HT [2]. |
| Process Economics | High costs of raw materials, extraction technology, and regulatory compliance; significant upfront investment required [1] [3]. | Economically challenging for large-scale production, impacting final product cost [1]. |
Advanced biosynthesis methods are being developed to overcome the limitations of plant extraction. The following diagram illustrates a streamlined microbial production workflow for HT.
This microbial synthesis approach shows significant promise for cost-effective and sustainable industrial-scale production [2]. The table below compares the performance of different microbial systems.
| Production Method | Chassis Organism | Key Feature / Substrate | Reported HT Titer / Yield | Key Advantage |
|---|---|---|---|---|
| Whole-cell Biocatalysis | Corynebacterium glutamicum | Tyrosine | 31.2 g/L (98% conversion) [2] | Extremely high conversion rate from a direct precursor. |
| De Novo Synthesis | E. coli | Glycerol | 9.87 g/L [2] | Utilizes low-cost carbon source. |
| De Novo Synthesis | S. cerevisiae | Not Specified | Not Specified [2] | Generally Recognized As Safe (GRAS) status is beneficial for food/pharma applications. |
While microbial production is promising, further optimization is needed for true industrial viability [2]:
What is the most cost-effective method for industrial-scale HT production? Current research indicates that de novo synthesis using engineered microbes and low-cost carbon sources like glycerol holds the greatest potential for cost-effective industrial scale-up, despite significant upfront R&D investment [2] [3].
Is biosynthesized HT as safe and active as plant-extracted HT? Yes. Studies indicate that biosynthesized HT is identical to its natural counterpart in terms of safety and bioactivity. In vivo studies have shown no toxic symptoms at tested doses, and it effectively activates biological pathways related to antioxidant response [2].
Why is there a push to use GRAS chassis organisms? Using GRAS (Generally Recognized As Safe) organisms like specific yeasts or bacilli simplifies regulatory approval, especially for HT intended for use in food, dietary supplements, and pharmaceutical products [2].
The table below summarizes the key comparative findings between hydroxytyrosol (HT) and this compound acetate (HTac) from recent studies:
| Biological Aspect | This compound (HT) | This compound Acetate (HTac) | Experimental Context | Citation |
|---|---|---|---|---|
| Nrf2/Phase II Enzyme Activation | Effective Nrf2 activator [1] | More potent and efficient activator; upregulated phase II enzymes more consistently [1] | ARPE-19 cells (human retinal pigment epithelial cells) [1] | |
| Protective Concentration | 50 μM required for protection [1] | 10 μM sufficient for similar protective effects [1] | ARPE-19 cells challenged with t-BHP (oxidative stress) [1] | |
| Anti-inflammatory Pathways | Modulates inflammation via Nrf2/HO-1 and NF-κB pathways [2] [3] | Inhibits JAK/STAT, MAPKs, NF-κB pathways; upregulates Nrf2/HO-1 [4] | In vivo murine collagen-induced arthritis model [4] | |
| Specific Signaling Targets | Well-characterized for Nrf2 and NF-κB [3] | Targets HDAC11 to inhibit vascular endothelial pyroptosis [5] | HUVECs & ApoE-/- mice model of atherosclerosis [5] | |
| Antifungal Activity | Exhibits antifungal activity [2] | Information not specified in search results | Fungal keratitis model [2] |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies from the cited studies.
1. Protocol: Comparative Cytoprotection and Nrf2 Activation This methodology from the 2023 comparative study outlines the approach for comparing HT and HTac efficacy [1].
2. Protocol: Anti-inflammatory Effects in Murine Arthritis Model This protocol describes the evaluation of HTac's preventative effects in an in vivo inflammation model [4].
3. Protocol: Inhibiting Pyroptosis in Atherosclerosis Model This method details the investigation of HTac's mechanism in vascular endothelial cell death [5].
The different biological activities of HT and HTac are mediated through distinct but overlapping signaling pathways. The diagram below synthesizes the key mechanisms described in the search results.
The diagram above illustrates the core signaling mechanisms. Here is a brief interpretation:
For researchers and drug development professionals, these findings suggest that HTac is not merely a simple derivative but a compound with distinct and potentially superior bioactivity.
The table below summarizes how this compound compares to other well-studied natural Nrf2 activators, highlighting key mechanisms and relative advantages.
| Compound | Key Nrf2 Activation Mechanisms | Reported Advantages & Comparative Findings |
|---|
| This compound (HT) | • Directly modulates Keap1/Nrf2 interaction [1]. • Activates PI3K/Akt pathway, inhibiting GSK-3β to stabilize Nrf2 [2] [3]. | • Superior potency: Its acetate derivative (HTac) activated Nrf2 more efficiently than HT itself [2]. • Mitochondrial focus: Strong regulator of mitochondrial homeostasis (biogenesis, dynamics, mitophagy) [3]. • Dual role in cancer: Acts as an antioxidant in normal cells but can induce ferroptosis (a pro-oxidant cell death) in colorectal cancer cells via the Nrf2 pathway [4]. | | Curcumin | • Activates Nrf2/ARE pathway [5]. • Also exerts anti-inflammatory effects via NF-κB inhibition [5]. | • Strong anti-inflammatory: Provides benefit by simultaneously reducing inflammation and oxidative stress, as shown in cystic fibrosis models [6] [5]. • Well-characterized, but faces challenges with low bioavailability [5]. | | Resveratrol | • Activates NRF2/HO-1 pathway [7]. | • Neuroprotection: Shown to improve cognitive function in a rodent model of postoperative cognitive dysfunction (POCD) by activating Nrf2 [7]. • Cytoprotection: Activates Nrf2 to protect against cigarette smoke-induced cell death [8]. | | Quercetin & Other Polyphenols | • Induces Nrf2 nuclear translocation and expression of downstream enzymes like HO-1 [9]. | • Part of a broad class of phenolic compounds (e.g., anthocyanins, tea polyphenols) confirmed to activate Nrf2 and alleviate oxidative stress in nervous system models [9]. |
For researchers looking to validate or compare Nrf2 activation, the following experimental setups from recent studies provide a robust framework.
The diagrams below illustrate the core Nrf2 signaling pathway and a generalized experimental workflow for validating Nrf2 activators, based on the methodologies from the cited research.
Diagram 1: Nrf2 Signaling Pathway Activation. This diagram shows the core mechanism. Under oxidative stress, or upon compound intervention, Nrf2 is stabilized. It can then translocate to the nucleus, bind to DNA, and activate the transcription of antioxidant genes. Pathways like PI3K/Akt, implicated in this compound's action, provide additional regulation by inhibiting Nrf2 degradation [2] [9] [3].
Diagram 2: Experimental Workflow for Validating Nrf2 Activators. This flowchart outlines a standard research approach for evaluating a compound's efficacy, integrating key methods from the cited studies [2] [7] [4].
For researchers seeking to replicate or build upon these findings, here are the methodologies from pivotal studies.
Cell Viability (Proliferation) Assay
Apoptosis Assay by Flow Cytometry
Gene and Protein Expression Analysis
This compound fights cancer through multiple pathways, as illustrated in the following diagram:
This compound presents a contrasting approach to traditional chemotherapy, with potential advantages and limitations for drug development.
| Feature | This compound | Conventional Chemotherapy |
|---|---|---|
| Mechanism of Action | Multi-targeted; modulates multiple signaling pathways & cell death modes [4] [1] [5]. | Typically single-target or pathway-specific. |
| Selectivity | Shows selective toxicity to cancer cells in some models (e.g., 3D melanoma) [6] [7]. | Often affects all rapidly dividing cells, cancerous and healthy. |
| Key Challenges | Potency & Delivery: Lower in vitro potency than targeted drugs; rapid metabolism [8] [9]. | Toxicity & Resistance: Severe side effects; intrinsic/acquired drug resistance [10]. |
| Role in Therapy | Promising as a chemopreventive agent and adjunct therapy to enhance efficacy or reduce side effects [5] [8]. | First-line treatment for many cancers. |
| Clinical Evidence | Primarily pre-clinical (in vitro & in vivo); clinical trials needed [4] [5]. | Extensive clinical trial evidence for safety and efficacy. |
Current evidence firmly establishes this compound as a promising multi-targeted anticancer agent in preclinical models. Its ability to selectively induce cell death through novel mechanisms like ferroptosis while sparing normal cells offers a potential avenue to overcome chemotherapy limitations.
Future research should focus on:
| Metabolite Name | Metabolic Pathway | Known or Potential Bioactivity |
|---|---|---|
| Homovanillyl alcohol (HvOH) | Methylation via COMT [1] | Retains some antioxidant capacity, though less potent than parent HT [1]. |
| Homovanillic acid (HVA) | Methylation & oxidation [1] | A major final metabolite; general antioxidant properties [1]. |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Oxidative metabolism [1] | Maintains significant antioxidant properties [1]. |
| HT-3'-O-Sulfate | Sulfation (predominant pathway) [1] [2] | Likely acts as a circulating reservoir, can be hydrolyzed back to free HT [1]. |
| HT-4'-O-Glucuronide | Glucuronidation [1] [2] | Likely acts as a circulating reservoir, can be hydrolyzed back to free HT [1]. |
| N-acetyl-5-S-cysteinyl-HT | Conjugation with glutathione [1] | Formed from HT autoxidation; biological activity not fully characterized [1]. |
A computer-aided study analyzing 864 pharmaceutical substances concluded that considering the biological activity of both a parent compound and its metabolites significantly improves the accuracy of predicting real-world effects, especially for toxic and adverse effects [3].
The process of characterizing the activity of this compound and its metabolites involves a multi-step workflow, from initial screening to mechanistic studies. The diagram below outlines this general approach.
Abbreviations: LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry.
For researchers, the following points are critical in experimental design:
The field is moving beyond studying the parent compound in isolation. Key challenges and future directions include:
Irritant